Product packaging for Methyl piperate(Cat. No.:)

Methyl piperate

Cat. No.: B10850449
M. Wt: 232.23 g/mol
InChI Key: VOZJBFJHMHRLDN-ZUVMSYQZSA-N
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Description

Methyl piperate is a natural product found in Piper ribesioides, Piper schmidtii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O4 B10850449 Methyl piperate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate

InChI

InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+

InChI Key

VOZJBFJHMHRLDN-ZUVMSYQZSA-N

Isomeric SMILES

COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring compound isolated from Piper longum, has demonstrated significant biological activity, primarily as an inhibitor of monoamine oxidase (MAO). This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with MAO enzymes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters. This compound exhibits competitive and reversible inhibition of both MAO-A and MAO-B isoforms, with a notable selectivity for MAO-B.

Monoamine oxidases are located on the outer mitochondrial membrane and catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for its potential therapeutic effects, particularly in neurological disorders.

Quantitative Data on MAO Inhibition

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified through in vitro enzymatic assays. The following table summarizes the key inhibitory constants.

ParameterMAO-AMAO-BTotal MAOReference
IC50 (µM) 27.11.63.6
Ki (µM) 23.51.3-
  • IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the MAO enzyme activity.

  • Ki: The inhibition constant, indicating the binding affinity of this compound to the enzyme. A lower Ki value signifies a higher binding affinity.

The data clearly indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, as evidenced by the lower IC50 and Ki values for MAO-B.

Signaling Pathways

The inhibition of MAO by this compound initiates a cascade of events within the central nervous system. The primary consequence is the increased availability of monoamine neurotransmitters, which then modulate various downstream signaling pathways.

MAO_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO degradation Increased Monoamines Increased Monoamines Metabolites Metabolites MAO->Metabolites Receptors Receptors Increased Monoamines->Receptors binding Downstream Signaling Downstream Signaling Receptors->Downstream Signaling This compound This compound This compound->MAO inhibits

Figure 1: Signaling pathway of MAO inhibition by this compound.

Furthermore, the inhibition of MAO can influence cellular signaling pathways associated with oxidative stress and inflammation. MAO activity is a source of reactive oxygen species (ROS), and its inhibition can lead to a reduction in oxidative stress. Additionally, monoamine neurotransmitters can modulate inflammatory pathways, including the NF-κB and PI3K/AKT signaling cascades.

Downstream_Signaling MAO Inhibition MAO Inhibition Increased Monoamines Increased Monoamines MAO Inhibition->Increased Monoamines Decreased ROS Production Decreased ROS Production MAO Inhibition->Decreased ROS Production Modulation of Inflammatory Pathways Modulation of Inflammatory Pathways Increased Monoamines->Modulation of Inflammatory Pathways Antidepressant Effects Antidepressant Effects Increased Monoamines->Antidepressant Effects Neuroprotective Effects Neuroprotective Effects Decreased ROS Production->Neuroprotective Effects Modulation of Inflammatory Pathways->Neuroprotective Effects MAO_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound D Add enzyme and this compound to microplate wells A->D B Prepare enzyme solutions (MAO-A and MAO-B) B->D C Prepare substrate/probe solution (Kynuramine, HRP, Amplex Red) F Initiate reaction by adding substrate/probe solution C->F E Pre-incubate to allow inhibitor binding D->E E->F G Incubate at 37°C F->G H Measure fluorescence at Ex/Em ~535/590 nm G->H I Calculate percent inhibition H->I J Determine IC50 and Ki values I->J

Technical Guide: Natural Sources and Isolation of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methyl piperate, a bioactive compound of significant interest, and details the methodologies for its extraction and isolation. The information is curated for professionals in research and drug development, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound, chemically known as methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate, is an alkaloid found in various plant species, most notably within the Piper genus.[1][2] It is structurally related to piperine, the major pungent compound in black pepper. Research has highlighted its potential pharmacological activities, including the significant and selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential in the development of treatments for neurological disorders.[3][4] This guide focuses on its origins in nature and the technical procedures for its isolation.

Natural Sources of this compound

This compound is predominantly found in plants of the Piperaceae family. The most well-documented sources include:

  • Piper longum L. (Long Pepper): This is the most significant and widely cited natural source of this compound.[3][5][6][7] It is considered a secondary alkaloid in the fruit, with piperine being the most abundant.[5] A long pepper extract described in a patent contains 0.82-3.11% this compound by weight.[8]

  • Piper retrofractum Vahl (Javanese Long Pepper): Closely related to P. longum, this species also contains this compound among its various piperine-analog compounds.[6]

  • Piper nigrum L. (Black Pepper): While famous for its high piperine content (3-9%), black pepper also serves as a source for this compound, though it is typically synthesized from the more abundant piperine isolated from this plant.[9][10][11]

  • Other Species: this compound has also been reported in other organisms, including Piper ribesioides and Piper schmidtii.[1]

Quantitative Data: this compound and Piperine Content

The yield of this compound can vary significantly based on the plant source, geographical origin, and the extraction and isolation methods employed. The following table summarizes key quantitative data from published studies.

Plant SourceCompoundMethodYield / ContentReference
Piper longum L. fruitThis compoundCold extraction (ethyl acetate) followed by column chromatography0.084% (w/w)[5]
Piper longum L. extractThis compoundNot specified0.82 - 3.11% (w/w)[8]
Piper nigrum L. fruitPiperineMaceration with glacial acetic acid4.45 - 4.6% (w/w)[12]
Piper nigrum L. fruitPiperineNot specified3 - 9% (w/w)[10]
Piper nigrum L. fruitPiperineNot specified2.5 - 8.07% (w/w)[11]
Piper nigrum (Costa Rica)GuineensineChloroform extraction, column chromatography0.21% (w/w)[13]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The lipophilic nature of the compound dictates the use of organic solvents.

The process begins with the preparation of the plant material, followed by extraction to create a crude mixture of phytochemicals. This crude extract is then subjected to purification techniques, primarily column chromatography, to isolate the target compound.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification & Isolation plant Plant Material (e.g., Piper longum fruits) powder Drying & Powdering plant->powder solvent Solvent Extraction (e.g., Ethyl Acetate) powder->solvent filter Filtration solvent->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude Crude Extract concentrate->crude cc Column Chromatography (Silica Gel) crude->cc fractions Fraction Collection cc->fractions evap Solvent Evaporation fractions->evap final Isolated this compound evap->final

Caption: Workflow for the isolation of this compound from plant material.

This protocol is based on the methodology described for the successful isolation of this compound from the fruit of Piper longum.[5]

A. Materials and Equipment:

  • Plant Material: Dried fruits of Piper longum.

  • Solvents: Petroleum ether (PE), Ethyl acetate (EtOAc), 96% Ethanol (EtOH), all analytical grade.

  • Chromatography: Silica gel for column chromatography (60-120 mesh).

  • Apparatus: Grinder/blender, extraction vessels, filtration apparatus (e.g., Buchner funnel), rotary evaporator, glass columns for chromatography, beakers, flasks.

B. Step 1: Sample Preparation

  • Clean the collected fruits of P. longum to remove any foreign matter.

  • Dry the fruits at room temperature for approximately three weeks or until they are completely moisture-free.

  • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Store the powdered material in an airtight container to prevent reabsorption of moisture.

C. Step 2: Solvent Extraction

  • Macerate 1 kg of the dried plant powder with 2.5 L of ethyl acetate at room temperature for 7 days. Agitate the mixture periodically to ensure thorough extraction.

  • After the maceration period, filter the mixture to separate the solvent extract from the plant residue.

  • Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl acetate extract. Note: The original study also prepared extracts with petroleum ether and ethanol, but found the ethyl acetate extract to be the most active for their purposes.[5]

D. Step 3: Chromatographic Isolation and Purification

  • Prepare a slurry of silica gel in petroleum ether and pack it into a glass column.

  • Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it carefully onto the top of the prepared column.

  • Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows[5]:

    • Petroleum Ether : Ethyl Acetate (19:1, v/v)

    • Petroleum Ether : Ethyl Acetate (9:1, v/v)

    • Petroleum Ether : Ethyl Acetate (4:1, v/v)

    • Petroleum Ether : Ethyl Acetate (1:1, v/v)

  • Collect the eluate in fractions of a fixed volume (e.g., 20-25 mL).

  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the fractions that show a pure spot corresponding to this compound.

  • Evaporate the solvent from the combined fractions to obtain the isolated compound. The study cited obtained pale yellow crystals of this compound.[5]

Due to the much higher abundance of piperine in Piper species, an alternative route to obtain various piperate esters, including this compound, is through semi-synthesis.

  • Isolation of Piperine: Piperine is first isolated from Piper nigrum fruits, often with yields between 2.5% and 5%.[12][14] A common method is maceration with glacial acetic acid followed by partitioning into chloroform and crystallization.[15][16]

  • Hydrolysis to Piperic Acid: The isolated piperine is converted to piperic acid via alkaline hydrolysis, for example, using potassium hydroxide in ethanol.[9][10] This step typically achieves high yields (e.g., 86.96%).[9][10]

  • Esterification: The resulting piperic acid is then reacted with the corresponding alcohol (in this case, methanol) to form the ester. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, is an effective method for this conversion, with reported yields for various piperate esters ranging from 62% to 93%.[9][10]

Compound Identification and Characterization

Following isolation, the identity and purity of this compound must be confirmed using standard analytical techniques. The literature confirms the use of the following methods:

  • Thin-Layer Chromatography (TLC): For monitoring column fractions and assessing purity.[16]

  • Spectroscopic Methods:

    • Ultraviolet (UV) Spectroscopy: To observe characteristic absorbance peaks.[5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.[5]

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5][16]

References

Methyl Piperate: A Technical Guide on its Monoamine Oxidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a derivative of piperine, the primary pungent component of black pepper, has emerged as a noteworthy monoamine oxidase (MAO) inhibitor. This technical guide provides an in-depth analysis of its inhibitory profile against both MAO-A and MAO-B isoforms. The document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of enzymes crucial for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Their two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease, respectively. The inhibition of MAO-A increases the synaptic availability of serotonin and norepinephrine, leading to antidepressant effects. Conversely, MAO-B inhibition prevents the breakdown of dopamine, a strategy employed to manage Parkinson's disease symptoms.

This compound, chemically known as methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate, is a compound structurally related to piperine. Recent scientific investigations have highlighted its potential as a competitive inhibitor of both MAO-A and MAO-B, with a notable selectivity towards the latter. This dual inhibitory action, combined with its natural product origin, makes this compound a compelling subject for further pharmacological investigation.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against MAO-A and MAO-B has been quantified through the determination of IC50 and Ki values. The available data from studies on mouse brain mitochondrial MAO are summarized below.

ParameterMAO-AMAO-BReference
IC50 (µM) 27.11.6[1][2][3][4]
Ki (µM) 23.51.3[1][4]

Table 1: In vitro inhibitory activity of this compound against MAO-A and MAO-B.

The data clearly indicates that this compound is a more potent inhibitor of MAO-B than MAO-A, as evidenced by the lower IC50 and Ki values for MAO-B. The mode of inhibition has been identified as competitive for both isoforms[1][4].

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the assessment of its MAO inhibitory activity.

Synthesis of this compound from Piperine

A common method for the synthesis of this compound involves the hydrolysis of piperine to piperic acid, followed by esterification.

Materials:

  • Piperine

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Methanol

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvents (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Hydrolysis of Piperine: Piperine is refluxed with an ethanolic solution of potassium hydroxide to yield the potassium salt of piperic acid.

  • Acidification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate piperic acid.

  • Isolation of Piperic Acid: The precipitated piperic acid is filtered, washed with water, and dried.

  • Esterification: The obtained piperic acid is refluxed in methanol with a catalytic amount of sulfuric acid.

  • Work-up: The reaction mixture is concentrated, neutralized with a saturated solution of sodium bicarbonate, and extracted with an organic solvent.

  • Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The product can be further purified by recrystallization or column chromatography[2][3][4].

Synthesis_of_Methyl_Piperate Piperine Piperine Piperic_Acid Piperic Acid Piperine->Piperic_Acid  KOH, Ethanol, Reflux  HCl (acidification) Methyl_Piperate This compound Piperic_Acid->Methyl_Piperate  Methanol, H₂SO₄ (cat.), Reflux

Monoamine Oxidase Inhibition Assay (Fluorometric Method)

The inhibitory activity of this compound is typically assessed using a fluorometric assay with kynuramine as a substrate. This method is sensitive and suitable for determining the activity of both MAO-A and MAO-B.

Materials:

  • Mouse brain mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Perchloric acid

  • Sodium hydroxide (NaOH)

  • Fluorometer

Procedure:

  • Enzyme Preparation: Mitochondria are isolated from mouse brain tissue by differential centrifugation. The final mitochondrial pellet is resuspended in potassium phosphate buffer.

  • Assay Mixture: The reaction mixture contains potassium phosphate buffer, the enzyme preparation (mitochondria), and varying concentrations of this compound or a reference inhibitor.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific duration at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, kynuramine.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Termination of Reaction: The reaction is stopped by the addition of perchloric acid.

  • Measurement: The mixture is centrifuged, and the supernatant is transferred to a new tube. Sodium hydroxide is added to the supernatant to induce the cyclization of the product, 4-hydroxyquinoline, which is fluorescent.

  • Fluorescence Reading: The fluorescence of 4-hydroxyquinoline is measured using a fluorometer with an excitation wavelength of approximately 315 nm and an emission wavelength of approximately 380 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (without inhibitor). IC50 values are determined from the dose-response curves. To determine the activity of MAO-A and MAO-B specifically, parallel experiments are conducted using selective substrates or in the presence of selective inhibitors (clorgyline for MAO-A and selegiline for MAO-B).

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Enzyme_Prep Enzyme Preparation (Mouse Brain Mitochondria) Reaction_Mix Prepare Reaction Mixture (Enzyme + Inhibitor) Enzyme_Prep->Reaction_Mix Inhibitor_Prep Inhibitor Preparation (this compound) Inhibitor_Prep->Reaction_Mix Preincubation Pre-incubation (37°C) Reaction_Mix->Preincubation Add_Substrate Add Substrate (Kynuramine) Preincubation->Add_Substrate Incubation Incubation (37°C) Add_Substrate->Incubation Termination Terminate Reaction (Perchloric Acid) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Product_Formation Induce Fluorescence (NaOH) Centrifugation->Product_Formation Measurement Measure Fluorescence Product_Formation->Measurement

Mechanism of Action: Competitive Inhibition

Kinetic studies have revealed that this compound acts as a competitive inhibitor of both MAO-A and MAO-B[1][4]. This mode of inhibition implies that this compound binds to the active site of the enzyme, the same site where the natural monoamine substrates bind. By occupying the active site, this compound prevents the substrate from binding and being metabolized, thereby reducing the overall activity of the enzyme.

Competitive_Inhibition_Pathway E Enzyme (MAO) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Monoamine) I Inhibitor (this compound) P Product ES->P P->E + E

Pharmacokinetics of Piperine Derivatives

While specific pharmacokinetic data for this compound is not extensively available, studies on its parent compound, piperine, and other derivatives provide valuable insights. Piperine is known to be well-absorbed orally and can significantly enhance the bioavailability of other drugs by inhibiting drug-metabolizing enzymes and P-glycoprotein[5][6].

In vivo studies in rats have shown that piperine itself has a half-life of approximately 1.2 to 7.9 hours depending on the route of administration[7]. It is important to note that the ester functional group in this compound may lead to a different pharmacokinetic profile compared to the amide group in piperine, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Further research is warranted to elucidate the specific pharmacokinetic parameters of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as a monoamine oxidase inhibitor, with a preferential inhibitory activity against MAO-B. Its competitive mode of action and natural product origin make it an attractive candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on:

  • Detailed Pharmacokinetic Studies: Elucidating the ADME profile of this compound is crucial for its development as a therapeutic agent.

  • In Vivo Efficacy Studies: Assessing the in vivo efficacy of this compound in animal models of Parkinson's disease and depression will be a critical next step.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the discovery of more potent and selective MAO inhibitors.

  • Safety and Toxicity Profiling: Comprehensive toxicological studies are necessary to establish the safety profile of this compound.

The information presented in this technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a promising lead compound in the field of neuroscience drug discovery.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of methyl piperate, a naturally occurring compound isolated from plants of the Piper genus, notably Piper longum (long pepper). This document synthesizes available research data to offer insights into its spectrum of activity, potency, and the experimental methodologies used for its evaluation.

Introduction

This compound, the methyl ester of piperic acid, has emerged as a compound of interest in the search for novel antimicrobial agents. Its presence in various Piper species, which have a long history in traditional medicine for treating infections, has prompted scientific investigation into its specific antibacterial efficacy. This guide focuses on the quantitative assessment of this compound's ability to inhibit or kill various bacterial pathogens, the methods employed in these assessments, and the current understanding of its mechanism of action.

Antibacterial Spectrum and Potency

The antibacterial activity of this compound has been evaluated against a range of both Gram-positive and Gram-negative bacteria. The primary metrics used to quantify its potency are the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A study has reported a uniform MIC value for this compound against several bacterial strains, indicating a broad-spectrum potential.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainTypeClinical RelevanceMIC (mg/mL)
Escherichia coli LTGram-negativeDiarrhea0.03[1]
Escherichia coli EHECGram-negativeDiarrhea0.03[1]
Staphylococcus epidermidis (MKL-50)Gram-positiveUrinary Tract Infections0.03[1]
Staphylococcus epidermidis (MKL-68)Gram-positiveUrinary Tract Infections0.03[1]
Staphylococcus aureusGram-positiveSkin/soft tissue abscesses0.03[1]
Bacillus subtilisGram-positiveFood poisoning0.03[1]

Data sourced from a study on this compound isolated from Piper longum L.[1]

The agar disc diffusion method provides a qualitative and semi-quantitative measure of antibacterial activity. The diameter of the zone of inhibition around a disc impregnated with the test compound is indicative of its efficacy. This compound has demonstrated significant zones of inhibition against various pathogens, in some cases exceeding that of the standard antibiotic tetracycline.[1]

Table 2: Zone of Inhibition of this compound

Bacterial StrainZone of Inhibition (mm)Tetracycline (Standard) Zone of Inhibition (mm)
Klebsiella species16 - 42Not specified
Citrobacter species16 - 42Not specified
Pseudomonas aeruginosa16 - 42Not specified
Salmonella typhi16 - 42Not specified
Escherichia coli YCH 14916 - 42Not specified
Shigella flexneri16 - 42Not specified
Proteus species16 - 42Not specified
Staphylococcus aureus16 - 42Not specified
Vibrio cholerae O116 - 42Not specified
Salmonella paratyphi ALess potent than tetracyclineNot specified
Escherichia coli ATCCLess potent than tetracyclineNot specified

The range of 16-42 mm represents the overall reported zones of inhibition for this compound against the listed bacteria. The study noted that for most of these strains, the activity was more potent than tetracycline.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial spectrum.

This method is used to qualitatively assess the antibacterial activity of a compound.

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.

  • Inoculation: A standardized suspension of the test bacterium (typically a 0.5 McFarland standard) is uniformly swabbed onto the surface of the agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone Measurement: The diameter of the clear zone of no bacterial growth around the disc is measured in millimeters.

This method is used to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by using a colorimetric indicator like resazurin.[2]

Visualizations

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment prep_agar Prepare Agar Plates inoculate Inoculate with Bacteria prep_agar->inoculate apply_discs Apply this compound Discs inoculate->apply_discs incubate_qual Incubate Plates apply_discs->incubate_qual measure_zones Measure Zones of Inhibition incubate_qual->measure_zones end_report Report Antibacterial Spectrum measure_zones->end_report serial_dilution Serial Dilution of this compound add_inoculum Add Bacterial Inoculum serial_dilution->add_inoculum incubate_quant Incubate Microplate add_inoculum->incubate_quant determine_mic Determine MIC incubate_quant->determine_mic determine_mic->end_report start Start start->prep_agar start->serial_dilution

Caption: Workflow for determining the antibacterial spectrum of this compound.

While specific signaling pathways for this compound are not yet fully elucidated, research on black pepper extracts, from which this compound is derived, suggests a multi-faceted mechanism of action.[3]

G methyl_piperate This compound bacterial_cell Bacterial Cell methyl_piperate->bacterial_cell Interacts with cell_membrane Cell Membrane Disruption bacterial_cell->cell_membrane metabolic_pathways Inhibition of Metabolic Pathways (e.g., Tricarboxylic Acid Cycle) bacterial_cell->metabolic_pathways atp_synthesis Reduced ATP Synthesis cell_membrane->atp_synthesis Leads to metabolic_pathways->atp_synthesis Leads to cell_death Cell Death atp_synthesis->cell_death Results in

References

In Vitro Cytotoxic Effects of Piperine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for "methyl piperate" did not yield sufficient data to compile a technical guide. Given the structural similarity and the potential for it to be a derivative or a misnomer for the well-researched alkaloid, this guide focuses on the extensive in vitro cytotoxic effects of piperine . Piperine, a major component of black pepper, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, detailing the cytotoxic mechanisms, experimental data, and relevant protocols.

Executive Summary

Piperine exerts its cytotoxic effects on cancer cells through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. These actions are mediated by the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, and through the generation of reactive oxygen species (ROS). This guide provides a comprehensive overview of the quantitative data on piperine's cytotoxicity, detailed protocols for key in vitro assays, and visual representations of the underlying molecular pathways.

Quantitative Data: Cytotoxicity of Piperine

The cytotoxic potential of piperine has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure.

Table 1: IC50 Values of Piperine in Various Human Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 ValueReference
DLD-1Colorectal Cancer48~125-250 µM
SW480Colorectal Cancer48Dose-dependent decrease in viability[1]
HT-29Colorectal Cancer48Dose-dependent decrease in viability[1]
Caco-2Colorectal Cancer48Dose-dependent decrease in viability[1]
K562Chronic Myeloid Leukemia72>150 µM[2]
Lucena-1 (MDR)Chronic Myeloid Leukemia72~75 µM[2]
FEPS (MDR)Chronic Myeloid Leukemia72~25 µM[2]
A375SMMelanoma24~100 µM[3]
A375PMelanoma24<50 µM[3]
HeLaCervical Cancer4861.94 µg/mL[4]
HRT-18Rectal AdenocarcinomaNot SpecifiedDose-dependent inhibition[5]
HepG2Hepatocellular Carcinoma72214 µM[6]
MDA-MB-231Breast Cancer72238 µM[6]
A549Lung Adenocarcinoma72198 µM[6]
HSC-3Oral Cancer24~100-150 µM
KKU-100Cholangiocarcinoma24539.47 µM[7]
KKU-100Cholangiocarcinoma48103.93 µM[7]
KKU-100Cholangiocarcinoma7237.50 µM[7]
KKU-M452Cholangiocarcinoma24149.07 µM[7]
KKU-M452Cholangiocarcinoma4867.58 µM[7]
KKU-M452Cholangiocarcinoma7245.46 µM[7]
MCF-7Breast Cancer48IC50 determined[8][9]
ACP02Gastric Cancer7212.06 µg/mL (for P2 sample)[10]
HCT 116Colon CancerNot SpecifiedMore sensitive than Caco-2[11]
CCRF-CEMLeukemiaNot SpecifiedMore sensitive than CEM/ADR 5000[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of piperine's cytotoxic effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The following day, treat the cells with various concentrations of piperine. A vehicle control (e.g., DMSO) should be included. The final volume in each well should be uniform, typically 100 µL.[12]

  • Incubation: Incubate the cells with piperine for the desired period (e.g., 24, 48, or 72 hours).[2][3]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][13]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4][13]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with the desired concentrations of piperine for the specified duration.[15]

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.[15]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 2 µL of Propidium Iodide (PI) staining solution.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with piperine as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[3][16]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[16]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate to degrade RNA.[3][16]

  • PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cell suspension.[3][16]

  • Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use software to model the cell cycle distribution based on DNA content.[3]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and is crucial for studying the expression levels of proteins involved in apoptosis and cell cycle regulation.[7]

Protocol:

  • Cell Lysis: After treatment with piperine, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading.[10]

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or 3% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, p53) overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.[10]

Mechanisms of Action and Signaling Pathways

Piperine's cytotoxic effects are attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways.

Induction of Apoptosis

Piperine promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This is characterized by:

  • Increased ROS Production: Piperine treatment leads to an increase in intracellular reactive oxygen species (ROS), which can trigger mitochondrial dysfunction.[5][15]

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][8]

  • Caspase Activation: The altered balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3][8][15]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[3][14]

Cell Cycle Arrest

Piperine has been shown to cause cell cycle arrest, primarily at the G1 or G2/M phases, depending on the cancer cell type.[5][14] This is achieved by:

  • Modulation of Cyclins and CDKs: Piperine can down-regulate the expression of cyclins like cyclin D1 and up-regulate cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[13][14]

  • DNA Damage Response: In some melanoma cells, piperine induces DNA damage, leading to the activation of the ATR/Chk1 signaling pathway, which contributes to G1 arrest.[14]

Key Signaling Pathways Involved
  • PI3K/Akt Pathway: Piperine often inhibits the phosphorylation of Akt, a key survival kinase. This inhibition contributes to its pro-apoptotic effects.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by piperine. Depending on the cellular context, piperine can activate pro-apoptotic JNK and p38, while inhibiting the pro-survival ERK signaling.[3]

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI) A1 Seed Cells in 96-well plate A2 Treat with Piperine A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (3-4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance A6->A7 B1 Culture & Treat Cells B2 Harvest & Wash Cells B1->B2 B3 Resuspend in Binding Buffer B2->B3 B4 Stain with Annexin V & PI B3->B4 B5 Incubate (15-20 min) B4->B5 B6 Analyze by Flow Cytometry B5->B6 C1 Culture & Treat Cells C2 Harvest & Fix in Ethanol C1->C2 C3 Wash & Treat with RNase A C2->C3 C4 Stain with PI C3->C4 C5 Incubate (5-10 min) C4->C5 C6 Analyze by Flow Cytometry C5->C6

Caption: General workflows for key in vitro cytotoxicity assays.

Signaling Pathway Diagrams

piperine_apoptosis_pathway piperine Piperine ros ↑ ROS Production piperine->ros bax ↑ Bax piperine->bax bcl2 ↓ Bcl-2 piperine->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Piperine-induced intrinsic apoptosis pathway.

piperine_signaling_pathways piperine Piperine pi3k PI3K piperine->pi3k mapk MAPK Pathway piperine->mapk cell_cycle_arrest Cell Cycle Arrest piperine->cell_cycle_arrest akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Inhibits Apoptosis erk ERK mapk->erk p38_jnk p38 / JNK mapk->p38_jnk erk->proliferation apoptosis Apoptosis p38_jnk->apoptosis

Caption: Overview of signaling pathways modulated by piperine.

Conclusion

Piperine demonstrates significant potential as a cytotoxic agent against a variety of cancer cell lines in vitro. Its multifaceted mechanism of action, involving the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways, makes it a compelling candidate for further investigation in cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers aiming to explore the anti-cancer properties of piperine and related compounds.

References

The Structure-Activity Relationship of Methyl Piperate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Natural Product Scaffold for the Development of Novel Therapeutics

Methyl piperate, a naturally occurring compound found in plants of the Piper genus, has emerged as a compelling scaffold in medicinal chemistry. Its structural relationship to piperine, the main pungent component of black pepper, has prompted investigations into its own biological activities and those of its synthetic derivatives. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their potential as monoamine oxidase (MAO) inhibitors and cytotoxic agents. Detailed experimental protocols and visual representations of key biological and experimental processes are included to support researchers and professionals in the field of drug development.

Core Structure and Biological Activities

This compound, the methyl ester of piperic acid, is characterized by a (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate backbone. This extended conjugated system and the terminal methylenedioxybenzene group are crucial features contributing to its bioactivity. The primary biological activity reported for the parent compound is the inhibition of monoamine oxidases, enzymes pivotal in the metabolism of neurotransmitters.

Monoamine Oxidase Inhibition

Research has demonstrated that this compound is a significant inhibitor of both MAO-A and MAO-B, with a notable selectivity towards MAO-B.[3][4] This makes it a promising lead for the development of therapeutics for neurodegenerative disorders such as Parkinson's disease, where MAO-B inhibitors are clinically relevant.

Table 1: Monoamine Oxidase Inhibitory Activity of this compound [3][4]

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
This compoundTotal MAO3.6--
MAO-A27.123.5Competitive
MAO-B1.61.3Competitive

The competitive nature of the inhibition suggests that this compound interacts directly with the active site of the MAO enzymes. The higher potency against MAO-B indicates a structural preference in the binding pocket of this isoform.

Structure-Activity Relationship (SAR) Studies

While extensive SAR studies on a wide range of this compound derivatives are still emerging, valuable insights can be drawn from the evaluation of various piperic acid esters and closely related piperine amides.

Modifications of the Ester Group and Cytotoxic Activity

A key area of derivatization is the modification of the methyl ester group to explore other biological activities, such as cytotoxicity against cancer cell lines. A study by Sakata et al. systematically evaluated a series of piperic acid esters, revealing important SAR trends.[1]

Table 2: Cytotoxicity of Piperic Acid Esters Against Human Oral Squamous Carcinoma (HSC-2) and Normal Human Gingival Fibroblast (HGF) Cell Lines [1]

Compound (Ester Group)CC50 (µM) - HSC-2 (Tumor)CC50 (µM) - HGF (Normal)Tumor Specificity Index (TS)
Methyl > 1000> 1000-
Ethyl 5366391.2
Propyl 7119031.3
Butyl 102011401.1
Decyl > 1000> 1000-
Phenylmethyl (Benzyl) 1482761.9
2-Phenylethyl 1233132.5
2-(4-Methoxyphenyl)ethyl 1082952.7
2-(3,4-Dihydroxyphenyl)ethyl 78 523 6.7
3-Phenylpropyl > 1000> 1000-
4-Phenylbutyl > 1000> 1000-
  • Alkyl Chain Length: Simple alkyl esters (methyl, ethyl, propyl, butyl) show low cytotoxicity. There is no clear trend with increasing chain length in this short series, and longer chains like decyl are inactive.[1]

  • Aromatic Esters: The introduction of a phenyl ring in the ester moiety (phenylmethyl and phenylethyl esters) significantly increases cytotoxicity.[1]

  • Substituents on the Phenyl Ring: Electron-donating groups (methoxy, dihydroxy) on the phenyl ring of the phenylethyl ester enhance cytotoxic activity and, importantly, tumor specificity. The 2-(3,4-dihydroxyphenyl)ethyl ester was the most potent and selective compound in the series.[1]

  • Linker Length in Phenylalkyl Esters: The distance between the ester oxygen and the phenyl ring appears to be critical. Phenylpropyl and phenylbutyl esters were found to be inactive, suggesting an optimal linker length of one or two carbons.[1]

Signaling Pathways and Experimental Workflows

Apoptosis Induction by Active Piperic Acid Esters

The most potent cytotoxic derivative identified, (2E,4E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid 2-(3,4-dihydroxyphenyl)ethyl ester, was found to induce apoptosis, as evidenced by the cleavage of caspase-3.[1] This suggests a potential mechanism of action for its anticancer effects.

G cluster_cell Cancer Cell Active_Ester Piperic Acid 2-(3,4-Dihydroxyphenyl)ethyl Ester Cellular_Uptake Cellular Uptake & Interaction with Target(s) Active_Ester->Cellular_Uptake Signal_Cascade Initiation of Apoptotic Signaling Cascade Cellular_Uptake->Signal_Cascade Procaspase3 Pro-caspase-3 Signal_Cascade->Procaspase3 activates Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptotic pathway initiated by a cytotoxic piperic acid ester derivative.
General Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological evaluation. This process is iterative, with the results of biological assays informing the design of subsequent generations of compounds.

G Start Piperine or Piperic Acid (Starting Material) Hydrolysis Hydrolysis of Piperine (if necessary) Start->Hydrolysis Esterification Esterification with Selected Alcohol (R-OH) Hydrolysis->Esterification Purification Purification & Characterization (Chromatography, NMR, MS) Esterification->Purification Bio_Assay Biological Evaluation (e.g., MAO Inhibition, Cytotoxicity) Purification->Bio_Assay SAR_Analysis SAR Analysis and Lead Identification Bio_Assay->SAR_Analysis Optimization Lead Optimization (Design of New Derivatives) SAR_Analysis->Optimization End Candidate Drug SAR_Analysis->End Meets Criteria Optimization->Esterification

General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

General Synthesis of Piperic Acid Esters

This protocol is adapted from the method described for the synthesis of various piperic acid esters and can be applied to generate a library of this compound derivatives.[1][5]

Step 1: Preparation of Piperic Acid from Piperine (if required)

  • Reflux piperine (1 equivalent) with 2 M ethanolic potassium hydroxide for 24-26 hours.

  • After cooling, evaporate the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate piperic acid.

  • Filter the precipitate, wash with water, and recrystallize from acetone to yield pure piperic acid.

Step 2: Esterification to Form Piperic Acid Esters

  • To a solution of piperic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (2-3 equivalents).

  • Reflux the mixture for 1 hour to form piperoyl chloride. Remove excess thionyl chloride under reduced pressure.

  • Dissolve the resulting piperoyl chloride in fresh dichloromethane.

  • In a separate flask, prepare a solution of the desired alcohol (e.g., methanol for this compound, or a substituted phenylethyl alcohol) (1 equivalent) in dichloromethane.

  • Slowly add the alcohol solution to the piperoyl chloride solution at room temperature and stir for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired piperic acid ester.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the methods used to determine the MAO inhibitory activity of this compound.[3][4]

Enzyme Preparation:

  • Prepare mouse brain mitochondria as the source of MAO-A and MAO-B enzymes through differential centrifugation of brain homogenates.

Assay Procedure:

  • Pre-incubate the mitochondrial preparation with various concentrations of the test compound (e.g., this compound) in a phosphate buffer (pH 7.4) for 15 minutes at 37°C.

  • Initiate the MAO-A reaction by adding a specific substrate, [14C]5-hydroxytryptamine. For the MAO-B reaction, use [14C]phenylethylamine as the substrate.

  • Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding an acid solution (e.g., 2 M HCl).

  • Extract the radioactive metabolites using an organic solvent (e.g., ethyl acetate/toluene).

  • Quantify the radioactivity in the organic phase using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • For kinetic studies (to determine Ki and inhibition type), perform the assay with varying concentrations of both the substrate and the inhibitor, and analyze the data using Lineweaver-Burk plots.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines, as used in the evaluation of piperic acid esters.[1]

Cell Culture:

  • Culture the desired cancer cell lines (e.g., HSC-2) and normal cell lines (e.g., HGF) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

Assay Procedure:

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (piperic acid esters) dissolved in a suitable solvent (e.g., DMSO, with the final concentration of DMSO kept below 0.1%). Include a vehicle control.

  • Incubate the plates for 48 hours.

  • After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.

  • Remove the medium and dissolve the resulting formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The structure-activity relationships of this compound derivatives highlight a scaffold with significant therapeutic potential. The parent compound, this compound, is a selective and competitive inhibitor of MAO-B, making it a valuable starting point for the design of new drugs for neurodegenerative diseases. Furthermore, modification of the ester moiety has been shown to unlock potent and selective cytotoxic activity against cancer cells, with a clear SAR indicating that substituted phenylethyl esters are particularly effective. The induction of apoptosis via caspase-3 activation provides a mechanistic basis for this anticancer activity.

Future research should focus on a more extensive exploration of the chemical space around the this compound scaffold. This includes:

  • Systematic variation of the ester group with a wider range of alkyl, aryl, and heterocyclic alcohols to further refine the SAR for cytotoxicity and potentially uncover other biological activities.

  • Modification of the piperic acid backbone , such as saturation of the double bonds or substitution on the methylenedioxybenzene ring, to investigate their impact on MAO inhibition and selectivity.

  • In-depth mechanistic studies to identify the direct molecular targets of the cytotoxic derivatives and to fully elucidate the signaling pathways involved.

  • Pharmacokinetic and in vivo efficacy studies of the most promising lead compounds to assess their drug-like properties and therapeutic potential in animal models.

By leveraging the insights presented in this guide, researchers can effectively advance the development of this compound derivatives as a new class of therapeutic agents.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Crystalline Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring ester derived from piperic acid, is a compound of increasing interest in the pharmaceutical and agrochemical industries. Its structural similarity to piperine, the primary pungent constituent of black pepper, has prompted investigations into its own biological activities, including its role as a monoamine oxidase (MAO) inhibitor. A thorough understanding of the physicochemical properties of its crystalline form is paramount for its development as a therapeutic or commercial agent. This technical guide provides a comprehensive overview of the known physicochemical characteristics of crystalline this compound, details relevant experimental protocols, and visualizes key molecular interactions and experimental workflows. While extensive data exists for its parent compound, piperine, this guide focuses on the specific properties of this compound, noting where data is inferred or where further experimental characterization is required.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various solvents, its absorption and distribution in biological systems, and its suitability for different formulation strategies.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate[1]
Synonyms Methyl (2E,4E)-5-(benzo[d][2][3]dioxol-5-yl)penta-2,4-dienoate, Piperic acid methyl ester, Piperinic acid methyl ester[2]
CAS Number 6190-46-1[2]
Molecular Formula C₁₃H₁₂O₄[2]
Molecular Weight 232.23 g/mol [2]
Appearance Crystalline solid-
Melting Point 146 °C-
Solubility Data not available. Expected to have low aqueous solubility, similar to piperine.-
LogP (Predicted) 2.84-

Crystal Structure

Recommendation for Experimental Protocol: Single-Crystal X-Ray Diffraction

To elucidate the precise three-dimensional arrangement of this compound in its crystalline state, the following experimental protocol is recommended:

  • Crystal Growth: High-quality single crystals of this compound should be grown from a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone) using slow evaporation, vapor diffusion, or cooling crystallization techniques.

  • Data Collection: A suitable single crystal is to be mounted on a goniometer and subjected to X-ray diffraction using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Data should be collected at a controlled temperature, typically 100 K or 298 K.

  • Structure Solution and Refinement: The collected diffraction data will be used to solve the crystal structure ab initio or by molecular replacement if a suitable model is available. The structural model will then be refined to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data to be Obtained: This analysis will yield crucial information including the crystal system, space group, unit cell dimensions, and details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Stability Profile

Detailed experimental stability data for this compound is not extensively reported. However, stability-indicating assay methods developed for its parent compound, piperine, can be adapted to assess the stability of this compound under various stress conditions.

Recommended Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following conditions are recommended:

  • Acidic Hydrolysis: Treat a solution of this compound in a suitable organic solvent with 0.1 N HCl at a controlled temperature (e.g., 60 °C) for a defined period.

  • Alkaline Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Expose a solution of this compound to 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of crystalline this compound to dry heat (e.g., 80 °C) for an extended period.

  • Photolytic Degradation: Expose a solution and a solid sample of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Analysis: At specified time points, samples should be withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.

Experimental Protocols

Synthesis of Crystalline this compound

A common method for the synthesis of this compound involves the esterification of piperic acid. A representative protocol is as follows:

  • Preparation of Piperic Acid: Piperine is hydrolyzed to piperic acid by refluxing with an alcoholic solution of potassium hydroxide.

  • Esterification: The resulting piperic acid is then esterified by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a milder method like the Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Purification and Crystallization: The crude this compound is purified by column chromatography on silica gel. The purified product is then crystallized from a suitable solvent, such as methanol or ethanol, to yield crystalline this compound.

Determination of Monoamine Oxidase (MAO) Inhibition

The inhibitory effect of this compound on MAO-A and MAO-B can be determined using a fluorometric assay.

  • Enzyme Source: Mitochondria isolated from mouse brain or recombinant human MAO-A and MAO-B can be used as the enzyme source.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., kynuramine), using a fluorescent probe.

  • Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound. b. The reaction is initiated by the addition of the substrate. c. The fluorescence is measured over time using a microplate reader.

  • Data Analysis: The IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.

Visualizations

Signaling Pathway: Inhibition of Monoamine Oxidase

This compound has been shown to be a competitive inhibitor of both MAO-A and MAO-B, with a greater selectivity for MAO-B. This inhibition prevents the breakdown of monoamine neurotransmitters.

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Mitochondrial Membrane Monoamine Neurotransmitter Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamine Neurotransmitter->MAO Oxidative Deamination Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites This compound This compound This compound->MAO Competitive Inhibition

Caption: Competitive inhibition of MAO by this compound.

Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of crystalline this compound from piperine is outlined below.

Synthesis_Workflow Piperine Piperine Hydrolysis Hydrolysis Piperine->Hydrolysis Piperic_Acid Piperic_Acid Hydrolysis->Piperic_Acid Esterification Esterification Piperic_Acid->Esterification Crude_MP Crude this compound Esterification->Crude_MP Purification Column Chromatography Crude_MP->Purification Pure_MP Pure this compound Purification->Pure_MP Crystallization Crystallization Pure_MP->Crystallization Crystalline_MP Crystalline this compound Crystallization->Crystalline_MP

Caption: Synthesis and purification of crystalline this compound.

Conclusion

This technical guide has consolidated the available physicochemical data for crystalline this compound. While fundamental properties such as molecular weight and melting point are established, there is a notable absence of detailed experimental data regarding its crystal structure and stability profile. The provided experimental protocols, adapted from methodologies for related compounds, offer a clear path for obtaining this critical information. The visualization of its mechanism of MAO inhibition and synthetic workflow provides a valuable conceptual framework for researchers. Further empirical studies are essential to fully characterize crystalline this compound and unlock its potential in drug development and other scientific applications.

References

An In-depth Technical Guide to Methyl Piperate: Discovery, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl piperate, a naturally occurring compound found in various Piper species, has garnered significant interest in the scientific community for its diverse biological activities. As a derivative of piperic acid and closely related to the well-known alkaloid piperine, this compound serves as a crucial intermediate in chemical syntheses and possesses intrinsic therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further details its known biological activities, including its role as a monoamine oxidase inhibitor and an antibacterial agent, and outlines experimental protocols for its isolation and synthesis. This document aims to be a valuable resource for researchers and professionals in drug discovery and development.

Discovery and History

The history of this compound is intrinsically linked to the study of the chemical constituents of the Piper genus, most notably black pepper (Piper nigrum) and long pepper (Piper longum). The parent compound, piperine, was first isolated in 1819, and subsequent research focused on elucidating its structure and that of its hydrolysis products, piperic acid and piperidine[1].

While a definitive first isolation of this compound is not prominently documented, early 20th-century research into the derivatives of piperic acid laid the groundwork for its characterization. A 1911 publication by Theodor Posner in Berichte der Deutschen Chemischen Gesellschaft provides an early reference to the methyl ester of piperic acid, suggesting its synthesis and study around this period. More recent research has focused on its isolation from natural sources like Piper longum and its pharmacological properties[2][3]. Today, this compound is recognized as a significant phytochemical with potential applications in neuroscience and infectious diseases.

Physicochemical and Spectroscopic Data

This compound presents as a pale yellow crystalline solid. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂O₄[4]
Molecular Weight 232.23 g/mol [4]
CAS Number 6190-46-1[4]
Melting Point 146 °C (from methanol)
Appearance Pale yellow crystals[3]
Solubility Soluble in DMSO

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource
¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.45 (dd, J=10.8, 15.3 Hz, 1H), 7.02 (d, J=1.6 Hz, 1H), 6.94 (dd, J=1.7, 8.0 Hz, 1H), 6.84 (d, J=15.0 Hz, 1H), 6.81 (d, J=8.0 Hz, 1H), 6.73 (dd, J=11.0, 15.0 Hz, 1H), 6.05 (s, 2H), 5.95 (d, 1H), 3.85 (s, 3H)
UV (MeOH) λmax: 340 nm
IR (KBr) ν (cm⁻¹): 1703, 1616, 1606

Experimental Protocols

Isolation from Piper longum

The following protocol describes the isolation of this compound from the fruit of Piper longum.

  • Extraction:

    • Air-dry the fruits of Piper longum and grind them into a coarse powder.

    • Perform a cold extraction of the powdered material (1 kg) with ethyl acetate (2.5 L) for 7 days.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude ethyl acetate extract.

  • Chromatographic Purification:

    • Pack a silica gel column (400 g) using a wet method with petroleum ether.

    • Apply the crude ethyl acetate extract to the column.

    • Elute the column sequentially with solvent systems of increasing polarity, such as petroleum ether:ethyl acetate mixtures (e.g., 19:1, 9:1, 4:1, 1:1 v/v).

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine the fractions containing the desired compound.

    • Evaporate the solvent from the combined fractions to yield pure this compound as pale yellow crystals.

  • Identification:

    • Confirm the identity of the isolated compound using spectroscopic methods such as UV, FT-IR, ¹H NMR, and mass spectrometry[3].

Chemical Synthesis of this compound

This compound can be synthesized via a Wittig-Horner reaction followed by esterification.

  • Synthesis of Methyl 4-(diethoxyphosphinyl)-2-butenoate:

    • This step involves the reaction of methyl 4-bromo-2-butenoate with triethylphosphite.

  • Wittig-Horner Reaction to form this compound:

    • Prepare a solution of sodium methoxide by dissolving sodium metal (0.5 g, 22 mmol) in absolute methanol (25 mL) in a dry round-bottom flask under a fume hood. Allow the solution to cool to room temperature.

    • The previously synthesized methyl 4-(diethoxyphosphinyl)-2-butenoate is reacted with the sodium methoxide solution to generate a phosphonate carbanion in the presence of piperonal.

    • The phosphonate carbanion undergoes a Wittig-type reaction with piperonal to form this compound.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture into cold water (200 mL) and stir for 45 minutes.

    • Isolate the resulting solid by vacuum filtration and wash with cold water (50 mL).

    • Recrystallize the crude solid from ethyl acetate to obtain pure this compound.

Biological Activities and Mechanism of Action

Monoamine Oxidase (MAO) Inhibition

This compound has been identified as a significant inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of monoamine neurotransmitters.

Table 3: Inhibitory Activity of this compound against MAO-A and MAO-B

ParameterMAO-AMAO-BSource
IC₅₀ 27.1 µM1.6 µM[2]
Kᵢ 23.5 µM1.3 µM[2]
Inhibition Type CompetitiveCompetitive[2]

The data indicates that this compound is a selective and competitive inhibitor of MAO-B over MAO-A[2]. This selective inhibition of MAO-B is a desirable characteristic for potential therapeutic agents in the treatment of neurodegenerative disorders like Parkinson's disease.

The mechanism of competitive inhibition involves the binding of this compound to the active site of the MAO enzyme, thereby preventing the binding and subsequent degradation of natural substrates like dopamine.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft MA Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Binds to active site MA_released Increased Monoamine Neurotransmitter Concentration Metabolites Inactive Metabolites MAO->Metabolites Catalyzes degradation MP This compound MP->MAO Competitively Binds to active site Receptors Postsynaptic Receptors MA_released->Receptors Binds to postsynaptic receptors

Competitive Inhibition of Monoamine Oxidase by this compound.
Antibacterial Activity

This compound has demonstrated notable antibacterial activity against a range of bacterial strains.

Table 4: Antibacterial Activity of this compound

Bacterial StrainActivitySource
Escherichia coliActive[3]
Staphylococcus aureusActive[3]
Klebsiella speciesActive[3]
Pseudomonas aeruginosaActive[3]
Salmonella typhiActive[3]
Shigella flexneriActive[3]
Vibrio cholerae O1Active[3]

A study reported a minimum inhibitory concentration (MIC) of 0.03 mg/mL for this compound against several strains of E. coli and S. epidermidis[3]. This broad-spectrum activity suggests its potential as a lead compound for the development of new antibacterial agents.

UV Protection

Derivatives of piperic acid, including this compound, have been investigated for their potential as UV protection agents. A study on various piperate esters found that they exhibit significant Sun Protection Factor (SPF) values. For a 5% oil-in-water emulsion, this compound showed an SPF value of 2.68 ± 0.17. While this is lower than other esters tested in the same study, it indicates an inherent UV-absorbing capability.

Future Perspectives

This compound continues to be a molecule of interest for drug discovery. Its selective MAO-B inhibition warrants further investigation for the development of therapies for neurodegenerative diseases. The antibacterial properties of this compound could be further explored to combat antibiotic-resistant bacteria. Additionally, its role as a synthetic intermediate can be leveraged to create novel derivatives with enhanced pharmacological activities. Future research should focus on in-vivo efficacy, safety profiling, and detailed structure-activity relationship studies to fully realize the therapeutic potential of this compound and its analogs.

Conclusion

This compound, a naturally derived compound with a rich history intertwined with the study of Piper species, has emerged as a promising scaffold in medicinal chemistry. Its well-characterized physicochemical properties, established protocols for isolation and synthesis, and documented biological activities, particularly as a selective MAO-B inhibitor, make it a valuable subject for ongoing research. This technical guide consolidates the current knowledge on this compound, providing a solid foundation for scientists and researchers to explore its full potential in the development of novel therapeutics.

References

Methodological & Application

Synthesis of Methyl Piperate from Piperic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl piperate from piperic acid via Steglich esterification. This method offers a mild and efficient route to this valuable compound, which serves as a key intermediate in the synthesis of various biologically active molecules.

Introduction

This compound, the methyl ester of piperic acid, is a naturally occurring compound found in plants of the Piper genus. It exhibits a range of interesting biological activities and is a crucial precursor for the synthesis of piperine and its analogues, which are subjects of extensive research in drug discovery. The protocol outlined below describes the synthesis using a dicyclohexylcarbodiimide (DCC) mediated esterification, which is well-suited for this conversion.

Data Presentation

A summary of the key quantitative data associated with the synthesis and characterization of this compound is presented in Table 1.

Table 1: Quantitative Data for the Synthesis and Characterization of this compound

ParameterValueReference
Synthesis
MethodSteglich Esterification[1][2][3]
Yield84.94%[4]
Physical Properties
Molecular FormulaC₁₃H₁₂O₄
Molecular Weight232.23 g/mol
Melting Point146 °C (recrystallized from methanol)
Analytical Data
¹H NMR (CDCl₃)
δ 3.80 (s, 3H)Methoxy group (-OCH₃)[1]
δ 5.95-7.35 (m, 9H)Vinylic and aromatic protons
¹³C NMR (CDCl₃) [4]
δ 51.5Methoxy carbon
δ 101.6-148.9Vinylic and aromatic carbons
δ 167.1Carbonyl carbon
Mass Spectrometry (EI) m/z 232 (M⁺)
Infrared (IR) Spectroscopy (Predicted)
~3010 cm⁻¹C-H stretch (aromatic and vinylic)
~2950 cm⁻¹C-H stretch (aliphatic)
~1715 cm⁻¹C=O stretch (ester)
~1630 cm⁻¹C=C stretch (alkene)
~1250, 1100 cm⁻¹C-O stretch (ester)

Experimental Protocol

This section details the methodology for the synthesis of this compound from piperic acid.

Materials and Equipment
  • Piperic acid

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup

The reaction should be carried out in a well-ventilated fume hood. All glassware should be thoroughly dried to prevent hydrolysis of the reagents.

Synthetic Procedure
  • Reaction Mixture Preparation: In a dry round-bottom flask, dissolve piperic acid (1.0 eq) in anhydrous dichloromethane. To this solution, add methanol (1.2 eq), 4-dimethylaminopyridine (0.1 eq), and finally N,N'-dicyclohexylcarbodiimide (1.1 eq).[4]

  • Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TCM). The reaction is typically complete within 24 hours.[4]

Work-up and Purification
  • Removal of Dicyclohexylurea (DCU): Upon completion of the reaction, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. Wash the filter cake with a small amount of cold dichloromethane.

  • Solvent Evaporation: Combine the filtrate and the washings and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.[4]

Visualizations

Reaction Scheme

Reaction_Scheme piperic_acid Piperic Acid methyl_piperate This compound piperic_acid->methyl_piperate piperic_acid->methyl_piperate dcu DCU methanol Methanol methanol->methyl_piperate methanol->methyl_piperate dcc DCC, DMAP dcc->methyl_piperate dcm DCM, rt, 24h dcm->methyl_piperate

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Workflow start Start reactants Combine Piperic Acid, Methanol, DCC, DMAP in DCM start->reactants reaction Stir at RT for 24h (Monitor by TLC) reactants->reaction filtration Filter to remove DCU reaction->filtration evaporation Evaporate solvent filtration->evaporation extraction Dissolve in Ethyl Acetate Wash with HCl, NaHCO3, Brine evaporation->extraction drying Dry organic layer (MgSO4 or Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Quantification of Methyl Piperate using High-Performance Liquid Chromatography (HPLC)

Application Notes and Protocols for the Spectroscopic Analysis of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for methyl piperate, a naturally occurring organic compound. The included protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy in research and development settings.

Spectroscopic Data of this compound

This compound, with the IUPAC name methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate and a molecular formula of C₁₃H₁₂O₄, is a derivative of piperic acid.[1] Spectroscopic analysis is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityAssignment
3.80Singlet-OCH₃
5.98Singlet-O-CH₂-O-
6.12DoubletOlefinic proton
6.76DoubletAromatic proton
6.89Doublet of doubletsAromatic proton
6.96 - 7.13MultipletAromatic and Olefinic protons

Note: The data presented is a compilation from available literature.[2] A full, unambiguous assignment would require further 2D NMR experiments.

¹³C NMR Spectral Data of this compound

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Mass Spectrometry Fragmentation Data for this compound

m/zRelative IntensityPossible Fragment
232Moderate[M]⁺ (Molecular Ion)
173High[M - OCH₃]⁺
115High[C₈H₇O]⁺

Note: The table includes the most prominent peaks observed in the mass spectrum of this compound.[1]

Experimental Protocols

The following are detailed protocols for acquiring NMR and mass spectrometry data for this compound.

Protocol for NMR Spectroscopy

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay (D1) of 2 seconds.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Protocol for Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source or a direct insertion probe MS.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., 1 mg/mL in methanol).

  • Instrument Setup (GC-MS):

    • Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Set the injector temperature (e.g., 250°C).

    • Set the MS transfer line temperature (e.g., 280°C).

    • Set the ion source temperature (e.g., 230°C).

    • The electron energy should be set to 70 eV.

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the general workflow for the analysis of a compound like this compound using NMR and Mass Spectrometry.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_Sample Sample Preparation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis cluster_Results Results Sample Purified this compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep ~5-10 mg MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep ~1 mg NMR_Acquisition 1H & 13C NMR Acquisition NMR_Prep->NMR_Acquisition MS_Acquisition EI-MS Data Acquisition MS_Prep->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Interpretation (Chemical Shifts, Coupling Constants) NMR_Processing->NMR_Analysis Structure_Confirmation Structure Confirmation of this compound NMR_Analysis->Structure_Confirmation MS_Processing Data Extraction MS_Acquisition->MS_Processing MS_Analysis Fragmentation Pattern Analysis MS_Processing->MS_Analysis MS_Analysis->Structure_Confirmation

Workflow for the spectroscopic analysis of this compound.

References

Application Notes and Protocols for the Purification of Methyl Piperate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperate, or methyl (2E,4E)-5-(benzo[d][1][2]dioxol-5-yl)penta-2,4-dienoate, is an ester derivative of piperic acid. Piperic acid is obtained through the hydrolysis of piperine, the primary pungent and bioactive alkaloid found in black pepper (Piper nigrum) and long pepper (Piper longum).[2][3][4] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals.[1][5] Furthermore, derivatives of piperic acid, including this compound, are investigated for properties such as UV protection.[2][3]

Given its role as a synthetic precursor, achieving high purity of this compound is critical. Column chromatography is a fundamental, reliable, and widely used technique for the purification of organic compounds.[6] This method separates components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[7] These application notes provide a detailed protocol for the purification of crude this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds by distributing them between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent).[7] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase.[8] The separation is based on the polarity of the compounds in the crude mixture.

  • Adsorption: The crude sample is loaded onto the top of the silica gel column.

  • Elution: A solvent system (mobile phase) of appropriate polarity is passed through the column.

  • Separation: Less polar compounds have a weaker affinity for the polar silica gel and travel down the column more quickly with the mobile phase. More polar impurities will adsorb more strongly to the silica gel and elute later.[8]

  • Fraction Collection: By systematically collecting the eluent in separate fractions, the desired compound (this compound) can be isolated from impurities.[6]

Data Presentation: Synthesis Yields and Physical Properties

The following tables summarize quantitative data related to the synthesis and physical characteristics of this compound.

Table 1: Synthesis and Isolation Yields of this compound and its Precursor

Compound Source/Method Reported Yield (%) Reference
Piperic Acid Alkaline Hydrolysis of Piperine 86.96% [2][3]
This compound Steglich Esterification of Piperic Acid 84.94% [2]

| this compound | Isolated from Piper longum fruit | 0.084% |[4] |

Table 2: Physical and Chromatographic Data for Purified this compound

Parameter Value Conditions Reference
Physical Form Light yellow crystals Recrystallized from ethyl acetate [1]
Melting Point 146-148 °C N/A [1]

| TLC Rf Value * | ~0.5 | Stationary Phase: Silica Gel; Mobile Phase: Petroleum Ether/Ethyl Acetate (50:1, v/v) |[9] |

*Note: The reported Rf value is for a structurally similar compound and serves as a reliable estimate for developing a TLC and column chromatography solvent system.

Experimental Protocol: Column Chromatography Purification

This protocol details the purification of crude this compound obtained either from synthesis or extraction.

Materials and Reagents
  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh size)[7]

  • Hexane (or Petroleum Ether)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column (30-40 cm length, 2-3 cm diameter)

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Collection vessels (test tubes or flasks)

  • TLC plates (silica gel coated)[8]

  • TLC developing chamber

  • UV lamp (for visualization)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Crude Crude this compound Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Sample onto Column Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Analyze Pool Pool Pure Fractions TLC->Pool Identify Evap Evaporate Solvent Pool->Evap Pure Pure this compound Crystals Evap->Pure

References

Application Notes and Protocols: Steglich Esterification for Methyl Piperate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of methyl piperate via the Steglich esterification of piperic acid. The Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to harsh acidic or basic conditions.[1][2][3][4] This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to achieve high yields of this compound.[2] Detailed experimental procedures for the preparation of the precursor, piperic acid, from piperine, and the subsequent esterification to this compound are provided. This is followed by comprehensive data on reaction components, conditions, and product characterization.

Introduction

This compound, a derivative of piperine, the primary pungent component of black pepper, is a compound of interest in the pharmaceutical and cosmetic industries. Notably, it has been investigated for its potential as a UV protection agent.[5] The synthesis of this compound is often achieved through the esterification of piperic acid. Among various esterification methods, the Steglich esterification offers a distinct advantage due to its mild reaction conditions, which helps in preserving the integrity of the conjugated double bond system in the piperic acid backbone.[2][4] This method employs a carbodiimide, such as DCC or the more water-soluble EDC, to activate the carboxylic acid, and a nucleophilic catalyst, typically DMAP, to facilitate the acyl transfer to the alcohol.[2][6][7]

Reaction Mechanism and Workflow

The Steglich esterification proceeds through a series of well-defined steps, starting with the activation of the carboxylic acid by the coupling agent. The overall workflow for the synthesis of this compound begins with the hydrolysis of piperine to piperic acid, followed by the esterification reaction.

Steglich_Mechanism PipericAcid Piperic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate PipericAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Ion O_Acylisourea->Acyl_Pyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU DMAP DMAP Acyl_Pyridinium->DMAP MethylPiperate This compound (R-COOCH3) Acyl_Pyridinium->MethylPiperate Methanol Methanol (CH3OH) Methanol->MethylPiperate

Caption: Mechanism of the Steglich Esterification.

Synthesis_Workflow Start Start: Piperine Hydrolysis Alkaline Hydrolysis (e.g., KOH) Start->Hydrolysis PipericAcid Piperic Acid Hydrolysis->PipericAcid Esterification Steglich Esterification (DCC, DMAP, Methanol) PipericAcid->Esterification CrudeProduct Crude this compound Esterification->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Characterization (NMR, MS, IR) FinalProduct->Characterization End End Characterization->End

Caption: Workflow for this compound Synthesis.

Experimental Protocols

Protocol 1: Synthesis of Piperic Acid from Piperine

This protocol outlines the alkaline hydrolysis of piperine to yield piperic acid.[8][9]

Materials:

  • Piperine

  • Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Hydrochloric Acid (HCl), 1 M

  • Dichloromethane

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round bottom flask, dissolve 0.50 g of piperine in 30 mL of 20% alcoholic potassium hydroxide.

  • Reflux the mixture at 70°C for 12 hours.

  • After cooling to room temperature, neutralize the solution with 1 M HCl to a pH of 3.0.

  • Transfer the solution to a separatory funnel and extract the aqueous layer with 30 mL of dichloromethane.

  • Repeat the extraction two more times with 30 mL portions of dichloromethane.

  • Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain crude piperic acid.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound via Steglich Esterification

This protocol details the esterification of piperic acid with methanol.

Materials:

  • Piperic Acid

  • Dry Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Round bottom flask (50 mL)

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • To a 50 mL round bottom flask, add piperic acid (0.0903 g, 0.46 mmol) and dissolve it in 15 mL of dry dichloromethane.

  • Add methanol (1.0 mL), 4-dimethylaminopyridine (DMAP) (0.044 g, 0.36 mmol), and N,N'-dicyclohexylcarbodiimide (DCC) (0.114 g, 0.55 mmol) to the flask.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the reaction mixture to dryness using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a mobile phase of hexane:ethyl acetate (7:3).

  • Collect the fractions containing the product and evaporate the solvent to yield pure this compound.

Data Presentation

Table 1: Reactants and Reagents for this compound Synthesis
CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount UsedRole
Piperic AcidC₁₂H₁₀O₄218.210.460.0903 gCarboxylic Acid
MethanolCH₄O32.04-1.0 mLAlcohol
DCCC₁₃H₂₂N₂206.330.550.114 gCoupling Agent
DMAPC₇H₁₀N₂122.170.360.044 gCatalyst
DichloromethaneCH₂Cl₂84.93-15 mLSolvent
Table 2: Reaction Conditions and Yield for Piperic Acid and Piperates
ProductReaction Time (h)Yield (%)Reference
Piperic Acid1286.96[5]
This compound2484.94
Ethyl Piperate2492.79[5]
Propyl Piperate2462.39[5]
Isopropyl Piperate2484.60
Isobutyl Piperate2492.50
Table 3: Physicochemical and Spectroscopic Data of this compound
PropertyValue
Chemical Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol [10]
Appearance Colorless crystalline solid[11]
Melting Point 146 °C (from methanol)[11]
Boiling Point 378.2 ± 21.0 °C at 760 mmHg (Predicted)[11]
¹H NMR (CDCl₃, ppm) δ 3.78 (s, 3H, OCH₃), 5.95 (s, 2H, OCH₂O), 5.90-7.40 (m, 6H, olefinic and aromatic protons)
¹³C NMR (CDCl₃, ppm) δ 51.5 (OCH₃), 101.6 (OCH₂O), 105.8, 108.6, 120.3, 122.8, 125.0, 131.1, 144.9, 148.2, 148.3, 167.5 (C=O)
IR (KBr, cm⁻¹) ~1710 (C=O stretch), ~1630 (C=C stretch), ~1250 (C-O stretch)
MS (m/z) 232 (M⁺), 173, 115[10]

Troubleshooting and Safety Precautions

  • Low Yield: Ensure all reagents are anhydrous, particularly the solvent and piperic acid. The reaction is sensitive to moisture. The quality of DCC and DMAP is also crucial.

  • Purification Difficulties: The byproduct, dicyclohexylurea (DCU), is sparingly soluble in many organic solvents. Most of it will precipitate out of the reaction mixture and can be removed by filtration. However, residual amounts may co-elute with the product during column chromatography. Careful fractionation is necessary. Alternatively, using a water-soluble carbodiimide like EDC can simplify the workup, as the urea byproduct can be removed with an aqueous wash.[6][7]

  • Safety:

    • DCC is a potent allergen and should be handled with gloves in a well-ventilated fume hood.

    • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it with appropriate personal protective equipment.

    • Standard laboratory safety practices should be followed at all times.

Conclusion

The Steglich esterification is a highly effective and mild method for the synthesis of this compound from piperic acid, providing good to excellent yields. The detailed protocols and data presented in this document offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The straightforward nature of this reaction, coupled with its tolerance for various functional groups, makes it a valuable tool in the synthesis of a wide range of piperic acid derivatives for further investigation.

References

Using Methyl Piperate as a Chemical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperate, a naturally occurring compound found in plants of the Piper genus, is gaining recognition as a valuable chemical standard in analytical and research settings. Its distinct chemical structure and spectroscopic properties make it a suitable reference material for the quantification of related compounds, particularly in the analysis of natural products, pharmacokinetic studies, and quality control of herbal formulations. This document provides detailed application notes and protocols for the effective use of this compound as a chemical standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and application.

PropertyValue
Chemical Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point Approximately 146°C
Solubility Soluble in methanol, ethanol, acetonitrile, and chloroform. Sparingly soluble in water.
Purity (Typical) >98% (as determined by HPLC)
Storage Conditions Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.

Application Note 1: Quantification of Related Compounds in Herbal Extracts using HPLC

Principle

This protocol outlines the use of this compound as an external standard for the quantification of structurally similar compounds in herbal extracts by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The method relies on the principle that the peak area of an analyte is directly proportional to its concentration. A calibration curve is generated using known concentrations of this compound, which is then used to determine the concentration of the target analyte in a sample.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Methanol (for extraction)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2][3][4]

4. Sample Preparation

  • Extraction: Accurately weigh 1 g of the powdered herbal material and extract with 20 mL of methanol in a sonicator for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection.[5]

  • Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

5. Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 342 nm
Run Time 20 minutes

6. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Determine the linearity of the calibration curve by calculating the correlation coefficient (r²), which should be >0.999.

  • Inject the prepared sample solution and determine the peak area of the analyte.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Method Validation Data

The following table summarizes the typical performance characteristics of this method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Experimental Workflow: HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare this compound Stock Solution (1000 µg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working hplc HPLC Analysis working->hplc Inject Standards sample Prepare Sample Extract sample->hplc Inject Sample cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify Analyte in Sample cal_curve->quant

Caption: Workflow for quantification using this compound as an external standard in HPLC.

Application Note 2: Identification and Semi-Quantitative Analysis by GC-MS

Principle

This protocol describes the use of this compound as a reference standard for the identification and semi-quantitative analysis of volatile and semi-volatile compounds in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Identification is achieved by comparing the retention time and mass spectrum of an unknown peak with that of the this compound standard. Semi-quantification can be performed by comparing the peak area of an analyte to the peak area of a known concentration of this compound, assuming a similar response factor.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • GC-grade methanol or other suitable solvent

  • Syringe filters (0.45 µm)

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for the analysis of alkaloids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Standard Solution

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

4. Sample Preparation

  • Prepare a solvent extract of the sample material.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the extract if necessary to avoid column overloading.

5. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Mass Range 40 - 500 amu
Ionization Mode Electron Ionization (EI) at 70 eV

6. Data Analysis

  • Identification: Inject the this compound working standard to determine its retention time and mass spectrum. Compare the retention time and mass spectrum of peaks in the sample chromatogram to the standard for positive identification.

  • Semi-Quantification: Compare the peak area of the identified analyte in the sample to the peak area of the this compound standard. The concentration can be estimated assuming a response factor of 1 or by creating a single-point calibration.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound is a crucial piece of data for its identification.

m/z (relative abundance, %)
232 (M+, ~40%)
201 (~30%)
173 (~100%)
145 (~50%)
115 (~60%)

Note: The fragmentation pattern is predicted based on typical EI-MS behavior and may vary slightly with instrumentation.

Logical Relationship: Identification and Quantification

GCMS_Logic cluster_standard Reference Standard Analysis cluster_sample Sample Analysis cluster_comparison Data Comparison and Interpretation std_analysis Analyze this compound Standard std_data Obtain Retention Time (RT) & Mass Spectrum (MS) std_analysis->std_data compare_rt Compare Retention Times std_data->compare_rt compare_ms Compare Mass Spectra std_data->compare_ms sample_analysis Analyze Unknown Sample sample_peaks Detect Peaks in Chromatogram sample_analysis->sample_peaks sample_peaks->compare_rt sample_peaks->compare_ms identification Positive Identification compare_rt->identification compare_ms->identification semi_quant Semi-Quantitative Analysis (Peak Area Comparison) identification->semi_quant

Caption: Logical workflow for compound identification and semi-quantification using a chemical standard in GC-MS.

Conclusion

This compound is a reliable and effective chemical standard for the quantification and identification of related compounds in various matrices. The protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their analytical workflows. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Determining the Antibacterial Activity of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperate, a naturally occurring compound found in various Piper species, has garnered interest for its potential therapeutic properties, including its antimicrobial effects. This document provides a comprehensive set of protocols for researchers to effectively test the antibacterial activity of this compound. The methodologies outlined herein are standard in vitro assays used to determine the susceptibility of various bacterial strains to antimicrobial agents. These protocols are designed to yield reproducible and quantifiable results, essential for the evaluation of this compound as a potential antibacterial drug candidate. The provided workflows and diagrams aim to facilitate a clear understanding of the experimental procedures and potential mechanisms of action.

Data Presentation

A summary of available data on the antibacterial activity of this compound and related extracts is presented below. This serves as a reference for expected outcomes and for comparison with newly generated data.

Compound/ExtractBacterial Strain(s)Assay TypeKey FindingsReference
This compoundE. coli LT, S. epidermidis (MKL-50), S. epidermidis (MKL-68), E. coli EHEC, S. aureus, B. subtilisMicrotitre plate dilutionMinimum Inhibitory Concentration (MIC) = 0.03 mg/mL[1]
Chloroform extract of Piper nigrumEscherichia coli, Staphylococcus aureus, Salmonella typhiAgar well diffusionShowed maximum inhibition against these strains.[2]
Methanol extract of Piper nigrumShigella boydiiDisc diffusionHighest activity with an inhibition zone of 0.8 cm.[3]
Chloroform leaf extract of Piper nigrumKlebsiella and FlavobacteriumDisc diffusionHighest activity against these two pathogens among the tested strains.[3]

Experimental Protocols

Detailed methodologies for key experiments to assess the antibacterial activity of this compound are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.[4][5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to the appropriate density (0.5 McFarland standard)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline or MHB. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Add 100 µL of the diluted this compound solutions to the corresponding wells.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension.

  • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed. The results can also be read using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is typically performed after the MIC has been determined.[6][7][8]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (37°C)

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto separate, labeled MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Agar Disk Diffusion Assay

This method is used to assess the susceptibility of bacteria to antimicrobial agents. It is a qualitative or semi-quantitative method.[9][10][11]

Materials:

  • This compound solution of a known concentration

  • Sterile filter paper disks (6 mm in diameter)

  • MHA plates

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the standardized bacterial suspension over the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution (e.g., 20 µL).

  • Place the impregnated disks onto the surface of the inoculated MHA plates.

  • Include a negative control disk (impregnated with the solvent used to dissolve this compound) and a positive control disk (a standard antibiotic).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterium. It helps to differentiate between bactericidal and bacteriostatic effects over time.[12][13][14]

Materials:

  • This compound solutions at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)

  • Bacterial culture in the logarithmic phase of growth

  • MHB

  • MHA plates

  • Sterile test tubes or flasks

  • Incubator shaker (37°C)

  • Spectrophotometer

  • Colony counter

Procedure:

  • Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask (no this compound).

  • Inoculate each flask with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C in a shaker.

  • At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

  • After incubation, count the colonies to determine the number of viable bacteria (CFU/mL) at each time point for each concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation prep_mp Prepare this compound Stock Solution mic Minimum Inhibitory Concentration (MIC) Assay prep_mp->mic disk Agar Disk Diffusion Assay prep_mp->disk prep_bac Prepare Bacterial Inoculum (0.5 McFarland) prep_bac->mic prep_bac->disk mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc Use MIC results time_kill Time-Kill Curve Assay mic->time_kill Use MIC values for concentrations analysis Analyze Results: - MIC/MBC values - Zone of inhibition - Kill kinetics disk->analysis mbc->analysis time_kill->analysis conclusion Determine Antibacterial Potency & Spectrum analysis->conclusion

Caption: Workflow for assessing the antibacterial activity of this compound.

Plausible Mechanism of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, a common mechanism for plant-derived antimicrobial compounds involves the disruption of the bacterial cell membrane.[15][16]

mechanism_of_action cluster_compound Compound cluster_interaction Bacterial Cell Interaction cluster_effects Cellular Effects cluster_outcome Final Outcome mp This compound membrane Interaction with Bacterial Cell Membrane mp->membrane permeability Increased Membrane Permeability membrane->permeability potential Dissipation of Membrane Potential membrane->potential leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) permeability->leakage potential->leakage death Bacterial Cell Death leakage->death

Caption: A plausible mechanism of antibacterial action for this compound.

References

Application Notes and Protocols for UV-Vis Spectrophotometry of Methyl Piperate for SPF Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperate, a derivative of piperine, the primary alkaloid in black pepper, has garnered interest for its potential as a natural and effective UV-filtering agent in sunscreen formulations. Its chemical structure, featuring a conjugated system, allows for the absorption of ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm) which is primarily responsible for erythema (sunburn). This application note provides a detailed protocol for the determination of the Sun Protection Factor (SPF) of this compound in vitro using UV-Vis spectrophotometry and the Mansur equation. This method offers a rapid and cost-effective alternative to in vivo testing for screening and quality control purposes.

Principle of In Vitro SPF Measurement

The in vitro SPF is determined by measuring the absorbance of a solution of the active ingredient across the UVB spectrum. The absorbance values are then used in the Mansur equation, which correlates the absorbance of the sunscreen product with the erythemal effect of UV radiation at each wavelength. The equation is as follows:

SPF = CF x Σ EE(λ) x I(λ) x Abs(λ)

Where:

  • CF is the Correction Factor, which is a constant value of 10.

  • EE(λ) is the Erythemal Effect Spectrum at a specific wavelength (λ).

  • I(λ) is the Solar Intensity Spectrum at a specific wavelength (λ).

  • Abs(λ) is the absorbance of the sample at a specific wavelength (λ).

The values for the product of the Erythemal Effect Spectrum and the Solar Intensity Spectrum (EE(λ) x I(λ)) are constants that have been determined and are used in the calculation.

Quantitative Data Summary

The following tables summarize the key quantitative data required for the determination of the SPF of this compound.

Table 1: UV Absorption Characteristics of this compound and Related Compounds. [1]

Compoundλmax (nm) in MethanolMolar Absorptivity (ε) (M⁻¹cm⁻¹)
Piperine34435,855
Piperic Acid34216,844
This compound 343 29,854
Ethyl Piperate34331,623
Isopropyl Piperate34333,113

Table 2: Normalized Product of Erythemal Effect and Solar Intensity Spectrum for Mansur Equation.

Wavelength (λ) (nm)EE(λ) x I(λ) (Normalized)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180
Total 1.0000

Table 3: Hypothetical Absorbance Data and SPF Calculation for a 0.05 mg/mL Solution of this compound in Ethanol.

Disclaimer: The following absorbance data is a hypothetical, yet scientifically plausible, representation for illustrative purposes, as a full experimental spectrum for a this compound solution was not available in the cited literature. The data is constructed based on the known λmax and molar absorptivity to demonstrate the calculation protocol.

Wavelength (λ) (nm)Hypothetical Absorbance (Abs)EE(λ) x I(λ)Abs(λ) x EE(λ) x I(λ)
2900.550.01500.00825
2950.780.08170.06373
3000.950.28740.27303
3051.100.32780.36058
3101.250.18640.23300
3151.150.08390.09649
3200.800.01800.01440
Sum 1.04948
Calculated SPF 10.49

Calculation: SPF = 10 x 1.04948 = 10.49

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound solution and its analysis using a UV-Vis spectrophotometer to determine its SPF value.

Materials and Equipment
  • This compound (analytical standard)

  • Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer (capable of scanning from 290 nm to 320 nm)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Ultrasonic bath

Protocol for Sample Preparation
  • Preparation of a Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound using an analytical balance.

    • Transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of spectroscopic grade ethanol to the flask.

    • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the this compound.

    • Allow the solution to return to room temperature.

    • Add ethanol to the flask up to the 10 mL mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Preparation of Working Solution (e.g., 0.05 mg/mL):

    • Pipette 5 mL of the 1 mg/mL stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade ethanol.

    • Stopper the flask and invert it several times to ensure thorough mixing.

Protocol for UV-Vis Spectrophotometric Measurement
  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range to scan from 290 nm to 320 nm.

    • Set the data interval to 5 nm.

  • Blank Measurement:

    • Fill a clean quartz cuvette with spectroscopic grade ethanol to be used as the blank.

    • Place the cuvette in the spectrophotometer and record a baseline correction or zero absorbance reading across the specified wavelength range.

  • Sample Measurement:

    • Empty the blank cuvette and rinse it with a small amount of the this compound working solution.

    • Fill the cuvette with the this compound working solution.

    • Place the cuvette in the spectrophotometer and measure the absorbance from 290 nm to 320 nm at 5 nm intervals.

    • Record the absorbance values at each wavelength. It is recommended to perform the measurement in triplicate and calculate the average absorbance at each wavelength.

SPF Calculation
  • Use the average absorbance values obtained from the spectrophotometric measurement.

  • For each wavelength (290, 295, 300, 305, 310, 315, and 320 nm), multiply the absorbance value by the corresponding EE(λ) x I(λ) value from Table 2.

  • Sum the values calculated in the previous step.

  • Multiply the sum by the correction factor of 10 to obtain the in vitro SPF value.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the Mansur equation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_calc SPF Calculation weigh Weigh this compound dissolve Dissolve in Ethanol & Sonicate weigh->dissolve dilute Prepare Working Solution dissolve->dilute blank Measure Blank (Ethanol) dilute->blank sample Measure Sample Absorbance (290-320 nm) blank->sample mansur Apply Mansur Equation sample->mansur spf Calculated SPF Value mansur->spf

Caption: Experimental Workflow for SPF Determination.

mansur_equation cluster_inputs Input Parameters cluster_calculation Calculation Steps abs Absorbance Data (Abs) multiply Multiply: Abs(λ) x EE(λ) x I(λ) at each wavelength abs->multiply ee_i EE(λ) x I(λ) Values ee_i->multiply cf Correction Factor (CF = 10) spf Final SPF Value cf->spf summation Sum the products across all wavelengths (Σ) multiply->summation summation->spf

Caption: Logical Diagram of the Mansur Equation.

Conclusion

The protocol described in this application note provides a straightforward and reproducible method for determining the in vitro SPF of this compound using UV-Vis spectrophotometry. This approach is a valuable tool for the preliminary screening of the photoprotective efficacy of this compound and its potential use in sunscreen formulations. While in vitro methods are excellent for research and development, it is important to note that for final product claims, in vivo testing is often required by regulatory bodies. This protocol serves as a foundational step in the evaluation of novel, natural sunscreen agents like this compound.

References

Troubleshooting & Optimization

How to improve the yield of methyl piperate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of methyl piperate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

There are two main synthetic routes for this compound:

  • Two-Step Synthesis from Piperine: This common method involves the alkaline hydrolysis of piperine, a natural product extracted from black pepper, to form piperic acid. The piperic acid is then esterified to yield this compound. This route is advantageous when piperine is readily available.[1][2]

  • Wittig-Horner Reaction: This approach involves the reaction of piperonal with a phosphonate ester, such as methyl 4-(diethoxyphosphinyl)-2-butenoate, in the presence of a base like sodium methoxide.[3][4] This method builds the carbon skeleton of the molecule and can offer good stereochemical control.

Q2: My yield from the piperine hydrolysis and esterification route is low. What are the common causes and solutions?

Low yield in this two-step process can often be traced to either the hydrolysis or the esterification stage.

  • Incomplete Hydrolysis: The conversion of piperine to piperic acid must be complete. Insufficient reaction time or a weak base concentration can lead to unreacted piperine, which will be difficult to separate later. One study reports achieving an 86.96% yield for piperic acid through alkaline hydrolysis.[1]

    • Solution: Ensure you are using a sufficient excess of a strong base (like potassium hydroxide in ethanol) and allow the reaction to proceed for the recommended time under reflux. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Inefficient Esterification: The subsequent esterification of piperic acid is an equilibrium-driven reaction. The presence of water can hinder the reaction, and the choice of catalyst is crucial.

    • Solution: The Steglich esterification, which uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), is highly effective and can produce yields ranging from 62% to over 92% for similar esters.[1][2] Ensure anhydrous (dry) conditions and use the appropriate stoichiometry of the coupling agents.

Q3: When using the Wittig-Horner reaction, what are the most critical factors for maximizing yield?

The Wittig-Horner reaction is sensitive to several parameters that are critical for achieving high yields.

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water or even residual moisture in the reaction solvent (methanol). Using absolute (dry) methanol and ensuring all glassware is thoroughly dried is essential.[3]

  • Base Preparation and Stoichiometry: The reaction is typically initiated by generating sodium methoxide in situ from sodium metal and absolute methanol.[3] It is crucial that all the sodium reacts completely before adding the other reagents to ensure the correct amount of base is available to generate the carbanion.

  • Purity of Reagents: Impurities in the starting materials can lead to significant side product formation. For example, the starting material methyl 4-bromo-2-butenoate is often contaminated with 2(5H)-furanone, which can interfere with the reaction.[4] Using highly pure piperonal and phosphonate ester is key to a clean reaction and high yield.

  • Temperature Control: The initial reaction to form the phosphonate carbanion can be exothermic.[3] Maintaining the recommended temperature throughout the addition of reagents and the reaction period is important to prevent side reactions.

Q4: I am observing significant side product formation. How can I improve the purity and yield of the final product?

Side product formation is a common issue that can often be resolved by optimizing the reaction conditions.

  • For Wittig-Horner: The primary cause is often impure reagents or non-anhydrous conditions.[4] Re-purifying the starting materials and rigorously drying all solvents and glassware can significantly improve the outcome.

  • For Esterification: If not using a targeted method like the Steglich reaction, side reactions from excessive heat can occur. Using milder conditions with appropriate catalysts can improve selectivity.

  • General Tip: Avoid unnecessarily long reaction times. While it's important for the reaction to go to completion, extended reaction times, especially at high temperatures, can lead to the degradation of the product or the formation of polymeric materials. Monitor the reaction by TLC to determine the optimal endpoint.

Q5: What is the most effective method for purifying the crude this compound?

The purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and scalable method for purifying the final product. Toluene is reported as a suitable solvent for recrystallizing related compounds.[4] The crude solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure this compound to crystallize out.

  • Column Chromatography: For removing impurities with similar polarity to the product, column chromatography is the preferred method. A silica gel column with a solvent system like ethyl acetate/hexane is typically effective. This method is highly efficient but can be less practical for very large-scale syntheses.

Data on Reaction Yields

The following table summarizes reported yields for key steps in the synthesis of this compound and related esters.

Synthesis StepMethodKey ReagentsReported YieldReference
Hydrolysis Alkaline HydrolysisPiperine, Potassium Hydroxide86.96%[1]
Esterification Steglich EsterificationPiperic Acid, Methanol, DCC, DMAP62.39% - 92.79%*[1][2]

*Note: This yield range is reported for the synthesis of various alkyl piperates (methyl, ethyl, propyl, etc.) using the same method.

Detailed Experimental Protocols

Protocol 1: Synthesis from Piperine via Piperic Acid

This two-step protocol is based on the methods described in studies on piperic acid derivatives.[1][2]

Step A: Alkaline Hydrolysis of Piperine

  • Dissolve Piperine: In a round-bottom flask, dissolve isolated piperine in 95% ethanol.

  • Add Base: Add a solution of potassium hydroxide (KOH) in water to the flask. A typical molar ratio is approximately 1:10 (piperine:KOH).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction via TLC until all piperine is consumed.

  • Isolation of Piperic Acid: After cooling, pour the reaction mixture into cold water and acidify with dilute HCl until a yellow precipitate forms.

  • Filtration: Collect the solid piperic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Steglich Esterification to this compound

  • Dissolve Reagents: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the dried piperic acid, 4-dimethylaminopyridine (DMAP, catalytic amount), and absolute methanol in an anhydrous solvent like dichloromethane (DCM).

  • Cool Reaction: Cool the flask in an ice bath to 0 °C.

  • Add Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in DCM to the cooled mixture.

  • React: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute acid, then with brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude this compound by recrystallization or column chromatography.

Protocol 2: Wittig-Horner Synthesis

This protocol is adapted from procedures involving the Wittig-Horner reaction to form the this compound backbone.[3]

  • Prepare Sodium Methoxide: In a dry three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add small pieces of sodium metal to absolute methanol. The solution will bubble vigorously as hydrogen gas is evolved. Allow the reaction to proceed until all the sodium has been consumed.

  • Cool Solution: Cool the resulting sodium methoxide solution to room temperature.

  • Add Reagents: To the cooled solution, add the phosphonate ester (e.g., methyl 4-(diethoxyphosphinyl)-2-butenoate) followed by piperonal.

  • React: Stir the mixture at room temperature or with gentle heating as specified by the detailed procedure. The reaction progress can be monitored by TLC.

  • Quench and Isolate: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude solid from a suitable solvent to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

G cluster_0 Route 1: From Piperine cluster_1 Route 2: Wittig-Horner Synthesis Piperine Piperine Hydrolysis Alkaline Hydrolysis Piperine->Hydrolysis KOH, EtOH/H2O Piperic_Acid Piperic Acid Hydrolysis->Piperic_Acid Acidification Esterification Steglich Esterification Piperic_Acid->Esterification MeOH, DCC/DMAP Methyl_Piperate_1 This compound Esterification->Methyl_Piperate_1 Purification Piperonal Piperonal WH_Reaction Coupling Piperonal->WH_Reaction Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Sodium Methoxide (NaOMe in MeOH) Base->Carbanion Deprotonation Carbanion->WH_Reaction Wittig-Horner Reaction Methyl_Piperate_2 This compound WH_Reaction->Methyl_Piperate_2 Purification

Caption: Experimental workflows for this compound synthesis.

G Start Low Yield Observed Check_Route Which synthesis route was used? Start->Check_Route Route1 From Piperine Check_Route->Route1 Route 1 Route2 Wittig-Horner Check_Route->Route2 Route 2 Check_Hydrolysis Was hydrolysis complete? Route1->Check_Hydrolysis Check_Conditions Were conditions anhydrous? Route2->Check_Conditions Check_Esterification Was esterification efficient? Check_Hydrolysis->Check_Esterification Yes Sol_Hydrolysis Increase reflux time Monitor by TLC Check_Hydrolysis->Sol_Hydrolysis No Sol_Esterification Use Steglich conditions Ensure anhydrous solvent Check_Esterification->Sol_Esterification No Check_Reagents Are reagents pure? Check_Conditions->Check_Reagents Yes Sol_Conditions Dry all glassware Use absolute solvents Check_Conditions->Sol_Conditions No Sol_Reagents Purify starting materials Check for contaminants Check_Reagents->Sol_Reagents No

Caption: Troubleshooting logic for low-yield this compound synthesis.

References

Technical Support Center: Optimizing Methyl Piperate Extraction from Piper longum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the successful extraction of methyl piperate from Piper longum (Long Pepper).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its notable properties? A1: this compound is a bioactive compound found in the fruits of Piper longum.[1] It is structurally related to piperine, another major alkaloid in the plant.[1][2] Research has shown that this compound exhibits various pharmacological activities, including monoamine oxidase (MAO) inhibition, which suggests potential for antidepressant applications.[2] It also possesses antioxidant and antibacterial properties.[1]

Q2: What are the primary methods for extracting compounds from Piper longum? A2: Several methods are employed to extract bioactive compounds from Piper longum. These include conventional techniques like cold maceration, Soxhlet extraction, and reflux, as well as modern methods like Ultrasound-Assisted Extraction (UAE).[3] The choice of method depends on factors such as desired yield, extraction time, solvent consumption, and the stability of the target compound. UAE has been shown to significantly reduce extraction time from hours to minutes while enhancing the yield compared to traditional methods.[4]

Q3: Which solvents are most effective for extracting this compound and related alkaloids? A3: The choice of solvent is critical for effective extraction. Ethanol has been identified as a highly effective solvent for extracting piperine, a closely related alkaloid, suggesting its suitability for this compound as well.[3] Studies comparing various solvents have shown that ethyl acetate is also highly effective, particularly for extracting phenolic compounds and achieving high antioxidant activity in the extract.[5][6] Cold extraction with a mixture of hexane and water has also demonstrated good results for total phenolic content.[5] The solubility of piperine is high in organic solvents like ethanol, chloroform, and ether, but very low in water.[7]

Q4: How can the extracted this compound be quantified? A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust and widely used methods for the quantification of piperine and related compounds from Piper species.[8][9] For identification, spectroscopic methods such as Ultraviolet (UV), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the isolated compound.[1]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What factors should I investigate? A1: Low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Extraction Method: Conventional methods like maceration may result in lower yields compared to more advanced techniques. Ultrasound-Assisted Extraction (UAE) has been shown to enhance the yield of piperine significantly by reducing extraction time to as little as 18 minutes.[4]

  • Solvent Choice: The solvent must effectively solubilize this compound. While ethanol is a strong choice, the polarity of other solvents like ethyl acetate or acetone should be considered based on your specific sample matrix.[3][6]

  • Particle Size: Ensure the plant material is ground to a fine, uniform powder. This increases the surface area available for solvent interaction, improving extraction efficiency.

  • Solid-to-Solvent Ratio: An optimal ratio ensures that the solvent does not become saturated before the extraction is complete. For UAE of piperine, a ratio of 1:10 (g/mL) was found to be optimal.[4]

  • Extraction Parameters: Temperature and time are critical. For reflux extraction of piperine, optimal conditions were found to be a temperature of 62.7°C for approximately 65.5 minutes.[3] Ensure your parameters are optimized for your chosen method.

Q2: The final extract contains significant impurities. How can I improve its purity? A2: Improving purity involves pre-extraction and post-extraction steps.

  • Selective Solvent Extraction: Use a sequence of solvents with increasing polarity. A preliminary wash with a non-polar solvent like petroleum ether or hexane can remove fats and waxes before extracting the target compound with a more polar solvent like ethyl acetate or ethanol.[1]

  • Chromatography: Column chromatography is a standard method for purifying extracts. The ethyl acetate extract of Piper longum has been successfully purified using column chromatography with a petroleum ether and ethyl acetate solvent system to isolate pure this compound.[1]

  • Recrystallization: After initial isolation, recrystallizing the compound from a suitable solvent can significantly increase its purity.

Q3: I am experiencing emulsion formation during liquid-liquid partitioning. How can this be resolved? A3: Emulsion formation is a common issue when partitioning aqueous and organic layers.

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.[10]

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help break an emulsion. This increases the ionic strength of the aqueous phase, forcing the separation of the layers.[10]

  • Change in Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.[10]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

Data Presentation

Table 1: Comparison of Extraction Methods for Piperine from Piper longum

Extraction Method Solvent Time Yield (mg/g) Reference
Ultrasound-Assisted Extraction (UAE) Ethanol 18 min 5.8 [4]
Reflux (Optimized) Ethanol 65.5 min 31.57 [3]
Soxhlet Extraction Ethanol 4 hr 1.67 [4]
Batch Solvent Extraction Ethanol 8 hr 0.98 [4]
Naviglio Extractor® (SLDE) Ethanol Not Specified 317.7 [11]

| Cold Maceration | Ethyl Acetate | 7 days | 0.084% (this compound) |[1] |

Note: Data primarily refers to piperine yield, which serves as a valuable proxy for optimizing the extraction of related alkaloids like this compound. The yield for this compound from cold maceration is explicitly noted.

Table 2: Efficacy of Different Solvents on the Extraction of Phenolic Content from Piper longum

Extraction Method Solvent System Total Phenolic Content (mg GAE/g) Reference
Hot Extraction Ethyl Acetate 12.2 [5]
Hot Extraction Methanol 7.0 [5]
Hot Extraction Hexane 5.5 [5]
Cold Extraction Hexane:Water (1:1) 10.14 [5]
Cold Extraction Ethyl Acetate:Water (1:1) 4.20 [5]

| Cold Extraction | Methanol:Water (1:1) | 3.78 |[5] |

Note: Total Phenolic Content (TPC) is often used as an indicator of extraction efficiency for various bioactive compounds.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) This protocol is based on optimized conditions for extracting piperine and is adaptable for this compound.[4]

  • Preparation: Weigh 5 g of finely powdered, dried Piper longum fruit.

  • Mixing: Place the powder in a glass vessel and add 50 mL of ethanol (achieving a 1:10 solid-to-solvent ratio).

  • Sonication: Place the vessel in an ultrasonic bath set to a frequency of 25 kHz and a power of 125 W.

  • Extraction: Irradiate the mixture for 18 minutes at a controlled temperature of 50°C. Maintain an 80% duty cycle if your equipment allows.

  • Filtration: After extraction, filter the mixture to separate the extract from the solid plant material.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Analysis: Analyze the crude extract for this compound content using HPLC or HPTLC.

Protocol 2: Cold Maceration for this compound Isolation This protocol is based on a method that successfully isolated this compound.[1]

  • Preparation: Weigh 1 kg of air-dried Piper longum fruit powder.

  • Extraction: Place the powder in a large container and add 2.5 L of ethyl acetate.

  • Maceration: Seal the container and allow the mixture to stand for 7 days at room temperature, with occasional agitation.

  • Filtration: After 7 days, filter the mixture to collect the ethyl acetate extract.

  • Solvent Evaporation: Evaporate the solvent on a water bath under normal pressure to yield the crude ethyl acetate extract.

  • Purification: Further purify the crude extract using column chromatography to isolate this compound.

Visualizations

G General Workflow for this compound Extraction A Plant Material (Piper longum Fruits) B Drying & Grinding A->B C Extraction (e.g., UAE, Soxhlet, Maceration) B->C E Filtration / Centrifugation C->E D Choice of Solvent (e.g., Ethanol, Ethyl Acetate) D->C F Solvent Evaporation (Rotary Evaporator) E->F G Crude Extract F->G H Purification (Column Chromatography) G->H I Isolated this compound H->I J Analysis (HPLC, HPTLC, MS, NMR) I->J

Caption: A generalized workflow for the extraction and isolation of this compound.

G Troubleshooting Guide for Low Extraction Yield Start Start: Low Methyl Piperate Yield CheckMethod Is the extraction method optimized? (e.g., UAE vs. Maceration) Start->CheckMethod CheckSolvent Is the solvent choice appropriate? (e.g., Ethanol, EtOAc) CheckMethod->CheckSolvent Yes ActionMethod Consider a more efficient method like UAE or Reflux. CheckMethod->ActionMethod No CheckParams Are extraction parameters correct? (Time, Temp, Ratio) CheckSolvent->CheckParams Yes ActionSolvent Test alternative solvents based on polarity. CheckSolvent->ActionSolvent No CheckPrep Is plant material properly prepared? (Fine, uniform powder) CheckParams->CheckPrep Yes ActionParams Adjust parameters based on published optimal values. CheckParams->ActionParams No ActionPrep Re-grind plant material to a finer particle size. CheckPrep->ActionPrep No End Yield Improved CheckPrep->End Yes ActionMethod->CheckSolvent ActionSolvent->CheckParams ActionParams->CheckPrep ActionPrep->End

Caption: A decision-making flowchart for troubleshooting low extraction yields.

References

Troubleshooting common problems in methyl piperate HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of methyl piperate. The following questions and answers address specific problems to help researchers, scientists, and drug development professionals ensure the accuracy and reproducibility of their results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Issues

Question 1: My this compound peak is tailing. What are the possible causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, can compromise peak integration and resolution.[1]

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the column.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Active Sites on the Column: Free silanol groups on the silica-based column can interact with the analyte, causing tailing.[3]

    • Solution: Use a well-end-capped column or add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).

  • Contamination: A buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Reverse flush the column (if permitted by the manufacturer) or replace the guard column.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Excessive Extra-Column Volume: Long tubing or a large detector cell can contribute to peak broadening and tailing.

    • Solution: Use shorter, narrower internal diameter tubing between the column and the detector.[3]

Question 2: Why is my this compound peak fronting?

Peak fronting, the opposite of tailing, results in a leading edge of the peak being sloped. This is a less common issue but can still affect quantification.

Possible Causes and Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[2]

    • Solution: Dilute the sample or decrease the injection volume.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly.[3]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[3]

  • Low Column Temperature: In some cases, especially in gas chromatography but also observable in HPLC, a column temperature that is too low can cause fronting.[2]

    • Solution: Increase the column temperature.[3]

Ghost Peaks and Baseline Issues

Question 3: I am seeing unexpected peaks (ghost peaks) in my chromatogram. Where are they coming from?

Ghost peaks are peaks that appear in the chromatogram that are not related to the sample.[4][5] They can arise from various sources of contamination.[6][7][8]

Possible Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase are a common source of ghost peaks.[6][7]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[9][10] Running a blank gradient without an injection can help identify mobile phase contamination.[5][11]

  • System Contamination: Carryover from previous injections can lead to ghost peaks.[7]

    • Solution: Implement a robust needle wash protocol and flush the injector and system between runs.[10]

  • Sample Preparation: Contaminants can be introduced during sample preparation from glassware, vials, or caps.[7]

    • Solution: Ensure all materials used for sample preparation are clean and free of contaminants.[10]

Question 4: My baseline is noisy and/or drifting. What should I do?

A stable baseline is crucial for accurate quantification. Baseline noise and drift can be caused by a variety of factors.[10][12]

Possible Causes and Solutions:

  • Air Bubbles in the System: Air bubbles passing through the detector cell will cause baseline spikes and noise.[3][9][10]

    • Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging.[9][10] Purge the pump to remove any trapped air.[3]

  • Detector Lamp Issues: An aging or unstable detector lamp can cause baseline drift and noise.[10][11]

    • Solution: Check the lamp's energy output and replace it if it is low.[3]

  • Mobile Phase Issues: Incomplete mixing of mobile phase components, contamination, or degradation of additives can all lead to baseline problems.[9][11][13]

    • Solution: Prepare fresh mobile phase daily, ensure all components are miscible, and use an inline mixer if necessary.[9][11]

  • Temperature Fluctuations: Changes in the ambient temperature or inconsistent column oven temperature can cause baseline drift.[10][11]

    • Solution: Use a column oven to maintain a stable temperature and ensure the HPLC system is not in an area with significant temperature changes.[11]

Retention Time Variability

Question 5: The retention time for my this compound peak is shifting between injections. Why is this happening?

Consistent retention times are critical for peak identification.[14] Shifts in retention time can be either gradual (drift) or sudden (jump).[15]

Possible Causes and Solutions:

  • Changes in Mobile Phase Composition: Small variations in the mobile phase composition, such as solvent ratio or pH, can lead to significant shifts in retention time.[14][16] This can be due to inaccurate preparation or evaporation of a volatile component.[16]

    • Solution: Prepare mobile phases carefully and consistently.[14] Keep mobile phase reservoirs capped to prevent evaporation.[16]

  • Flow Rate Fluctuation: Inconsistent flow from the pump will cause retention times to vary.[17] This can be due to leaks, worn pump seals, or faulty check valves.[16][17]

    • Solution: Check for leaks in the system.[16] Perform regular pump maintenance, including replacing seals and cleaning check valves.[13]

  • Column Equilibration: If the column is not properly equilibrated with the mobile phase before injection, retention times can drift.[10][18]

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before starting the analysis.[9][18]

  • Column Temperature Changes: Variations in column temperature will affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, leading to retention time shifts.[14][17]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[17]

Data Presentation

Table 1: Typical Starting HPLC Parameters for this compound Analysis (Reverse-Phase)

ParameterTypical Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength ~340 nm
Internal Standard Phenacetin

Note: These are starting parameters and may require optimization for your specific application.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile:Water with 0.1% Formic Acid)
  • Measure the required volume of HPLC-grade acetonitrile and HPLC-grade water into separate, clean glass containers.

  • Carefully add 0.1% of the total desired volume of formic acid to the water portion and mix thoroughly.

  • Combine the acetonitrile and acidified water in the final mobile phase reservoir.

  • Mix the solution thoroughly.

  • Degas the mobile phase for at least 15 minutes using an inline degasser, sonication, or by sparging with helium.

Protocol 2: Column Flushing and Equilibration
  • Disconnect the column from the detector.

  • Set the pump flow rate to 0.5 mL/min with 100% of a strong solvent (e.g., isopropanol or methanol) to flush the column for 30 minutes.

  • Switch to the initial mobile phase composition.

  • Allow the mobile phase to run through the column for at least 20 column volumes to ensure complete equilibration. For a 250 x 4.6 mm column, this is approximately 30-40 minutes at 1.0 mL/min.

  • Reconnect the column to the detector and monitor the baseline until it is stable.

Visual Troubleshooting Workflows

PeakTailingTroubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume/ Dilute Sample start->check_overload check_ph Adjust Mobile Phase pH (away from pKa) check_overload->check_ph No resolved Problem Resolved check_overload->resolved Yes check_column Use End-Capped Column/ Add Competing Base check_ph->check_column No check_ph->resolved Yes check_contamination Flush Column/ Replace Guard Column check_column->check_contamination No check_column->resolved Yes check_contamination->resolved Yes

A decision tree for troubleshooting peak tailing issues.

RetentionTimeShiftTroubleshooting start Retention Time Shift Observed check_equilibration Ensure Proper Column Equilibration (10-20 CV) start->check_equilibration check_mobile_phase Prepare Fresh Mobile Phase/ Check Composition check_equilibration->check_mobile_phase No resolved Problem Resolved check_equilibration->resolved Yes check_flow_rate Check for Leaks/ Verify Pump Performance check_mobile_phase->check_flow_rate No check_mobile_phase->resolved Yes check_temperature Verify Column Temperature Stability check_flow_rate->check_temperature No check_flow_rate->resolved Yes check_temperature->resolved Yes

A workflow for diagnosing retention time variability.

References

Technical Support Center: Methyl Piperate Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of methyl piperate during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade during storage?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure as an unsaturated methyl ester, the primary degradation pathways are anticipated to be hydrolysis, oxidation, photodegradation, and thermal degradation. These pathways are common for structurally similar compounds like methyl cinnamate and its derivatives.

  • Hydrolysis: The ester group in this compound can be hydrolyzed to piperic acid and methanol. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The double bonds in the pentadienoate chain are susceptible to oxidation, which can lead to the formation of various oxidation byproducts, potentially altering the molecule's efficacy and safety profile.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization of the double bonds (e.g., from trans to cis) or other photochemical reactions, leading to the formation of photoproducts.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolytic and oxidative degradation, and may also cause other thermal decomposition reactions.

Q2: What are the ideal storage conditions to minimize this compound degradation?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The following conditions are recommended:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber or opaque container.

  • Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Store in a tightly sealed container to protect from moisture, which can contribute to hydrolysis.

Q3: I've observed a change in the physical appearance (e.g., color, crystallinity) of my this compound sample. What could be the cause?

A3: A change in physical appearance is often an indicator of chemical degradation.

  • Color Change: Yellowing or other color changes can indicate oxidation or the formation of degradation products.

  • Change in Crystallinity: The appearance of amorphous material or changes in crystal structure could be due to the presence of impurities, including degradation products, or polymorphic transitions influenced by storage conditions.

It is crucial to re-analyze the sample using appropriate analytical techniques (e.g., HPLC, LC-MS) to determine the purity and identify any degradation products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light, and moisture exposure). 2. Re-test the purity of the this compound sample using a validated analytical method (see Experimental Protocols). 3. If degradation is confirmed, acquire a new, pure batch of the compound and store it under the recommended conditions.
Appearance of new peaks in my chromatogram. Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. 2. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the new peaks and elucidate the structure of the degradation products.
Sample appears discolored or has an unusual odor. Significant oxidative or thermal degradation.1. Do not use the sample for experiments. 2. Dispose of the sample according to your institution's safety guidelines. 3. Review your storage and handling procedures to prevent future degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1.1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at 60°C for 24 hours.
  • Neutralize the samples before analysis.

1.2. Oxidative Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
  • Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 24 hours, protected from light.

1.3. Thermal Degradation:

  • Store a solid sample of this compound in an oven at 80°C for 48 hours.
  • Also, prepare a solution of this compound and reflux at 80°C for 24 hours.

1.4. Photodegradation:

  • Expose a solid sample and a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for a defined period.

1.5. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

Protocol 2: HPLC Method for Purity Assessment and Stability Testing

This method can be used to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizing Degradation and Experimental Workflows

Degradation Pathways of this compound

MP This compound PA Piperic Acid + Methanol MP->PA  Hydrolysis (Acid/Base, Moisture) OP Oxidation Products MP->OP  Oxidation (Oxygen, Peroxides) PP Photodegradation Products (e.g., cis-isomers) MP->PP  Photodegradation (UV/Visible Light) TP Thermal Degradation Products MP->TP  Thermal Stress (High Temperature)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-PDA/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV Light) Photo->Analysis MP This compound Sample MP->Acid MP->Base MP->Oxidation MP->Thermal MP->Photo Report Identify Degradants & Develop Stability-Indicating Method Analysis->Report

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Purity Issues

start Purity Issue Observed? check_storage Check Storage Conditions start->check_storage reanalyze Re-analyze Purity (HPLC) check_storage->reanalyze degraded Degradation Confirmed? reanalyze->degraded new_batch Use New Batch & Correct Storage degraded->new_batch Yes investigate_other Investigate Other Experimental Variables degraded->investigate_other No no_issue No Purity Issue new_batch->no_issue

Caption: Troubleshooting flowchart for this compound purity.

Technical Support Center: Synthesis of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl piperate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of piperonal with a phosphonate reagent, typically methyl 4-(diethoxyphosphinyl)-2-butenoate, in the presence of a base to yield the desired methyl (E,E)-5-(3,4-methylenedioxyphenyl)-2,4-pentadienoate (this compound).[1][2]

Q2: What are the expected yield and purity of this compound from the Horner-Wadsworth-Emmons synthesis?

A2: Yields for the synthesis of this compound and its derivatives via the Steglich reaction can range from 62.39% to 92.79%.[3] The purity of the crude product can be affected by the presence of side products and unreacted starting materials. However, a high purity of >98% can typically be achieved after purification by recrystallization.

Q3: What is the primary byproduct of the Horner-Wadsworth-Emmons reaction itself?

A3: The main byproduct from the phosphonate reagent is a dialkylphosphate salt, which is generally water-soluble and can be easily removed during the aqueous work-up of the reaction mixture.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

CauseRecommended Action
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials (piperonal and the phosphonate) are still present after the recommended reaction time, consider extending the reaction duration or gently heating the mixture if the protocol allows.
Suboptimal base concentration: The concentration of the base (e.g., sodium methoxide) is critical. Ensure the base is freshly prepared and used in the correct stoichiometric amount. An insufficient amount of base will lead to incomplete deprotonation of the phosphonate.
Moisture in reaction: The phosphonate carbanion is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent quenching of the carbanion.
Inefficient purification: Significant product loss can occur during purification. When performing recrystallization, ensure the correct solvent system is used and that the solution is not oversaturated before cooling to maximize crystal formation.
Issue 2: Presence of Impurities in the Final Product

Several side products can form during the synthesis of this compound. Below is a summary of common impurities and guidance on how to address them.

Summary of Potential Side Products:

Impurity NameChemical Structure (Simplified)Formation MechanismImpact on Product
Geometric Isomers of this compound (Z,E)-, (E,Z)-, (Z,Z)-isomersIncomplete stereoselectivity of the Horner-Wadsworth-Emmons reaction.Alters the desired stereochemistry, potentially affecting biological activity and physical properties.
Piperonal Self-Condensation Product Aldol adduct of piperonalSelf-condensation of piperonal under basic reaction conditions.[5][6]Introduces a higher molecular weight impurity that can be difficult to separate.
Unreacted Piperonal PiperonalIncomplete reaction.Can co-crystallize with the product, reducing its purity.
2(5H)-Furanone 2(5H)-FuranoneContaminant in the starting material, methyl 4-bromo-2-butenoate.Carried through the synthesis and can be present in the final product.

Troubleshooting Specific Impurities:

  • Problem: My final product contains a mixture of geometric isomers.

    • Cause: While the Horner-Wadsworth-Emmons reaction generally favors the formation of the (E,E)-isomer, reaction conditions can influence the stereochemical outcome.[2][4]

    • Solution:

      • Reaction Conditions: Ensure the reaction is run at the recommended temperature. Lower temperatures often favor higher stereoselectivity.

      • Purification: Careful recrystallization is often effective in separating the desired (E,E)-isomer, which is typically less soluble and will crystallize out first. Multiple recrystallizations may be necessary. Column chromatography can also be employed for more challenging separations.[7][8]

  • Problem: I have a significant amount of unreacted piperonal in my product.

    • Cause: This indicates an incomplete reaction. The phosphonate carbanion may not have been generated in sufficient quantity, or the reaction was not allowed to proceed to completion.

    • Solution:

      • Stoichiometry: Ensure the phosphonate reagent is used in a slight excess relative to piperonal.

      • Work-up: Unreacted piperonal has different solubility properties than this compound. It can often be removed by washing the crude product with a suitable solvent in which piperonal is more soluble.

  • Problem: My NMR spectrum shows signals that do not correspond to this compound or known starting materials.

    • Cause: This could be due to the formation of a piperonal self-condensation product via an aldol reaction, which is catalyzed by the basic conditions of the HWE reaction.[5][6][9]

    • Solution:

      • Controlled Addition: Add the base slowly to the reaction mixture containing piperonal and the phosphonate. This helps to ensure the phosphonate carbanion reacts with piperonal as it is formed, minimizing the chance for piperonal to react with itself.

      • Purification: The aldol condensation product is typically more polar and has a higher molecular weight than this compound. It can usually be removed by recrystallization or column chromatography.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Horner-Wadsworth-Emmons Reaction:

  • Preparation of Sodium Methoxide: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add small pieces of sodium metal (22 mmol) to absolute methanol (25 mL) under an inert atmosphere. The mixture will bubble as hydrogen gas evolves. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium methoxide solution to room temperature.[1]

  • Wittig-Horner Reaction: In a separate three-neck round-bottom flask, combine methyl 4-(diethoxyphosphinyl)-2-butenoate (21 mmol) and piperonal (22 mmol) in dimethoxyethane (50 mL). Cool the flask in an ice bath.[1]

  • Addition of Base: Slowly add the prepared sodium methoxide solution dropwise to the piperonal and phosphonate mixture with continuous stirring.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.[1]

  • Work-up: Pour the reaction mixture into cold water (200 mL) and stir for 45 minutes. The crude this compound will precipitate as a solid.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude solid from ethyl acetate to obtain light yellow crystals of this compound.[1]

Visualizations

Synthesis_of_Methyl_Piperate Piperonal Piperonal Reaction Horner-Wadsworth-Emmons Reaction Piperonal->Reaction Phosphonate Methyl 4-(diethoxyphosphinyl)-2-butenoate Phosphonate->Reaction Base Base (e.g., NaOCH3) Base->Reaction Methyl_Piperate This compound ((E,E)-isomer) Reaction->Methyl_Piperate

Caption: Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Piperonal Piperonal HWE HWE Reaction Piperonal->HWE Aldol_Reaction Aldol Condensation Piperonal->Aldol_Reaction Phosphonate Phosphonate Reagent Phosphonate->HWE Methyl_Piperate This compound (E,E) HWE->Methyl_Piperate Geometric_Isomers Geometric Isomers (Z,E), (E,Z), (Z,Z) HWE->Geometric_Isomers Incomplete Stereoselectivity Aldol_Product Piperonal Self-Condensation Product Aldol_Reaction->Aldol_Product Base Base Base->Aldol_Reaction

Caption: Potential Side Reactions in this compound Synthesis.

Troubleshooting_Workflow Start Crude this compound Analysis (NMR, TLC) Check_Purity Is Purity Low? Start->Check_Purity Check_Isomers Geometric Isomers Present? Check_Purity->Check_Isomers Yes Pure_Product Pure this compound Check_Purity->Pure_Product No Check_Aldol Aldol Product Present? Check_Isomers->Check_Aldol No Recrystallize Recrystallize Check_Isomers->Recrystallize Yes Check_Piperonal Unreacted Piperonal? Check_Aldol->Check_Piperonal No Column_Chromatography Consider Column Chromatography Check_Aldol->Column_Chromatography Yes Optimize_Reaction Optimize Reaction Conditions (Temperature, Base Addition) Check_Piperonal->Optimize_Reaction Persistent Issues Wash_Crude Wash Crude Product with Appropriate Solvent Check_Piperonal->Wash_Crude Yes Recrystallize->Check_Aldol Column_Chromatography->Check_Piperonal End End Optimize_Reaction->End Wash_Crude->Pure_Product Pure_Product->End

Caption: Troubleshooting Workflow for this compound Purification.

References

Technical Support Center: Scaling Up the Laboratory Synthesis of Methyl Piperate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the laboratory synthesis of methyl piperate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound from a laboratory (gram) scale to a pilot (kilogram) scale. What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: The Wittig-Horner reaction is often exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where side reactions or decomposition of the product may occur.[1][2]

      • Solution: Implement a more robust temperature control system. This may involve using a reactor with a cooling jacket, internal cooling coils, or an external heat exchanger. Monitor the internal reaction temperature at multiple points to ensure homogeneity.[1][2]

    • Poor Mixing: Inadequate agitation in a larger vessel can lead to poor mixing of reactants, resulting in localized concentration gradients and incomplete reactions.

      • Solution: Optimize the stirring speed and impeller design for the larger reactor to ensure the reaction mixture remains homogeneous.

    • Impurity of Reactants: Impurities in the starting materials, such as piperonal, can become more problematic at a larger scale, leading to the formation of byproducts and a lower yield of the desired product.[3][4][5]

      • Solution: Ensure the purity of all starting materials before use. Piperonal, for example, can be purified by recrystallization or distillation.

    • Moisture Sensitivity: The Wittig-Horner reaction is sensitive to moisture, which can consume the strong base (sodium methoxide) and reduce the yield.

      • Solution: Use anhydrous solvents and reagents. Dry all glassware and the reactor thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Product Purity and Coloration

  • Question: The final this compound product is off-color (yellow to brown) and shows impurities on HPLC analysis. How can we improve the purity and color?

  • Answer: Color and impurities in the final product often stem from side reactions or incomplete purification.

    • Byproduct Formation: Side reactions can lead to colored impurities. For instance, self-condensation of piperonal or degradation of the product at elevated temperatures can occur.

      • Solution: Maintain strict temperature control during the reaction. Ensure a slight excess of the phosphonate reagent to drive the reaction to completion and minimize unreacted piperonal.

    • Ineffective Purification: Recrystallization may be less effective at a larger scale if the solvent volume or cooling rate is not optimized.

      • Solution: Re-evaluate the recrystallization solvent and procedure. A solvent screen may be necessary to find the optimal system for large-scale crystallization. Control the cooling rate to promote the formation of pure crystals. Multiple recrystallizations may be necessary. Industrial purification may also involve techniques like melt crystallization.[6]

Issue 3: Handling of Sodium Methoxide at Scale

  • Question: What are the key safety considerations and handling procedures for using sodium methoxide in a large-scale synthesis?

  • Answer: Sodium methoxide is a hazardous material, and its handling at scale requires stringent safety protocols.

    • Reactivity and Flammability: Sodium methoxide is a flammable solid that reacts violently with water. It is also corrosive.

      • Solution: Handle sodium methoxide in a controlled, dry, and inert environment (e.g., a glove box or under a nitrogen blanket).[7] Use personal protective equipment (PPE) including flame-retardant clothing, chemical-resistant gloves, and safety glasses.[7] Ensure all equipment is properly grounded to prevent static discharge.

    • Dispensing and Addition: Adding a large quantity of solid sodium methoxide to a reactor can be hazardous.

      • Solution: For large-scale reactions, consider using a commercially available solution of sodium methoxide in methanol. If using the solid, add it in portions to control the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the laboratory synthesis of this compound?

A1: In a laboratory setting, the synthesis of this compound via the Wittig-Horner reaction can achieve yields ranging from moderate to good, often in the range of 60-80%, depending on the purity of the reagents and the reaction conditions.

Q2: How can the progress of the reaction be monitored?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials (piperonal) and the formation of the product (this compound).

Q3: What are the common byproducts in the synthesis of this compound?

A3: Common byproducts can include unreacted starting materials, byproducts from the Wittig-Horner reaction itself (such as phosphine oxides), and impurities arising from side reactions of piperonal, especially if the reaction temperature is not well-controlled.[9] Impurities from the piperonal starting material can also be carried through to the final product.[3][4][5][10]

Q4: What analytical techniques are used to confirm the purity and structure of this compound?

A4: The purity of this compound is typically assessed by HPLC and its melting point. The structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[11][12][13]

Q5: Are there alternative, more "green" synthesis routes for this compound?

A5: While the Wittig-Horner reaction is common, alternative methods exist. One such method is the Fischer esterification of piperic acid with methanol, which can be catalyzed by an acid.[8] The use of ultrasound in Wittig-type reactions has also been explored as a way to improve yields and reduce reaction times, potentially making the process greener.[14]

Data Presentation

Table 1: Comparison of Reagent Quantities for Laboratory vs. Pilot Scale Synthesis (Illustrative)

ReagentLaboratory Scale (100 g Product)Pilot Scale (10 kg Product)Molar Ratio (Piperonal:Phosphonate:Base)
Piperonal86 g8.6 kg1
Methyl 4-(diethoxyphosphinyl)-2-butenoate170 g17.0 kg~1.1
Sodium Methoxide35 g3.5 kg~1.1
Methanol (Solvent)1 L100 L-

Note: The pilot scale quantities are illustrative and extrapolated from the laboratory scale. The optimal solvent volume and reagent ratios for a scaled-up process should be determined experimentally.

Table 2: Typical Reaction Parameters

ParameterLaboratory ScalePilot Scale
Reaction Temperature 60-65 °C (Reflux)60-70 °C (with active cooling)
Reaction Time 2-4 hours4-8 hours (monitoring required)
Purification Method RecrystallizationRecrystallization / Melt Crystallization
Typical Yield 60-80%50-70% (highly dependent on process optimization)

Experimental Protocols

Laboratory Scale Synthesis of this compound (Illustrative)
  • Preparation: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The glassware is dried in an oven overnight and assembled while hot under a stream of nitrogen.

  • Reagent Addition: Anhydrous methanol (1 L) is added to the flask, followed by sodium methoxide (35 g). The mixture is stirred until the sodium methoxide is fully dissolved.

  • Piperonal (86 g) is then added to the solution, followed by the dropwise addition of methyl 4-(diethoxyphosphinyl)-2-butenoate (170 g) over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and maintained at this temperature for 3 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is suspended in water (1 L) and stirred for 30 minutes.

  • Purification: The solid is collected by vacuum filtration, washed with water, and then recrystallized from hot methanol or ethyl acetate to yield this compound as a crystalline solid.

Pilot Scale Synthesis of this compound (Illustrative)
  • Reactor Preparation: A 150 L glass-lined reactor equipped with a jacket for heating and cooling, a mechanical stirrer, a reflux condenser, a nitrogen inlet, and temperature probes is thoroughly cleaned and dried. The reactor is purged with nitrogen.

  • Reagent Charging: Anhydrous methanol (100 L) is charged into the reactor. Sodium methoxide (3.5 kg) is added in portions through a powder addition port while monitoring the temperature. The mixture is stirred until all the sodium methoxide has dissolved.

  • Piperonal (8.6 kg) is then charged into the reactor. Methyl 4-(diethoxyphosphinyl)-2-butenoate (17.0 kg) is added via a metering pump over a period of 1-2 hours, while maintaining the internal temperature below 30 °C by circulating a coolant through the reactor jacket.

  • Reaction and Temperature Control: After the addition is complete, the reaction mixture is slowly heated to 65-70 °C. The exothermic nature of the reaction should be carefully monitored, and the cooling system used to maintain a stable temperature. The reaction is held at this temperature for 4-8 hours, with progress monitored by HPLC.[1][2]

  • Product Isolation: Once the reaction is complete, the mixture is cooled to 10-15 °C. The precipitated product is collected by centrifugation or filtration. The crude product is washed with cold methanol.

  • Purification: The crude this compound is recrystallized from a suitable solvent in a separate crystallizer vessel with controlled cooling to ensure high purity and consistent crystal size. The purified product is then dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactor_prep Reactor Preparation (Dry & Inert Atmosphere) start->reactor_prep reagent_prep Reagent Preparation (Anhydrous Solvents) start->reagent_prep charge_reagents Charge Reagents (Methanol, NaOMe, Piperonal) reactor_prep->charge_reagents reagent_prep->charge_reagents add_phosphonate Controlled Addition of Phosphonate Reagent charge_reagents->add_phosphonate heating Heat to Reflux (Monitor Temperature) add_phosphonate->heating reaction_monitoring Monitor Reaction (TLC/HPLC) heating->reaction_monitoring cooling Cool Reaction Mixture reaction_monitoring->cooling Reaction Complete solvent_removal Solvent Removal (Vacuum) cooling->solvent_removal precipitation Precipitation in Water solvent_removal->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying end Final Product: This compound drying->end

Caption: Experimental workflow for the synthesis of this compound.

synthesis_pathway piperonal Piperonal intermediate Wittig-Horner Intermediate (Oxaphosphetane) piperonal->intermediate phosphonate Methyl 4-(diethoxyphosphinyl) -2-butenoate phosphonate->intermediate NaOMe Sodium Methoxide (Base) NaOMe->intermediate Deprotonation methyl_piperate This compound intermediate->methyl_piperate byproduct Diethyl Phosphate Byproduct intermediate->byproduct

Caption: Wittig-Horner synthesis pathway for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Methyl Piperate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of methyl piperate in animal models. Given the limited direct experimental data on this compound, this guide leverages information on its close structural analog, piperine, and established strategies for improving the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely multifactorial, stemming from its physicochemical properties and physiological interactions:

  • Poor Aqueous Solubility: this compound is predicted to have very low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]

  • First-Pass Metabolism: As an analog of piperine, this compound is likely metabolized by cytochrome P450 enzymes, particularly CYP3A4, in the intestine and liver.[2][3][4] This extensive metabolism before it reaches systemic circulation significantly reduces its bioavailability.

  • Efflux by Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, thereby limiting its net absorption.[2][3]

Q2: My in vivo study with this compound shows highly variable plasma concentrations between animals. What could be the reason?

A2: High inter-animal variability is a common issue with poorly soluble, lipophilic compounds.[5][6] Potential causes include:

  • Differences in Gastrointestinal Physiology: Variations in gastric emptying time, intestinal transit time, and gut microbiota among animals can influence the dissolution and absorption of the compound.

  • Food Effects: The presence or absence of food in the GI tract can significantly alter the bioavailability of lipophilic drugs.[7] Food can enhance the solubilization of the compound by stimulating bile secretion.

  • Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., CYPs) and transporters (e.g., P-gp) among animals can lead to variable rates of metabolism and efflux.

Q3: Are there any known inhibitors of this compound metabolism that can be co-administered?

A3: While specific inhibitors for this compound metabolism have not been documented, piperine is a well-known inhibitor of major drug-metabolizing enzymes like CYP3A4 and P-gp.[2][3][4][8] Co-administration of piperine has been shown to enhance the bioavailability of numerous drugs.[9] Therefore, it is plausible that piperine could inhibit the metabolism of this compound. However, this would need to be experimentally verified, as piperine itself might have pharmacological effects that could confound the study results.

Q4: What are the key pharmacokinetic parameters I should aim to measure in my animal studies?

A4: To assess the bioavailability and overall pharmacokinetic profile of this compound, you should aim to determine the following parameters after oral and intravenous administration:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Absolute Oral Bioavailability (F%) [10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or undetectable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution and absorption.1. Formulation Enhancement: Develop an enabling formulation such as a nanosuspension, solid dispersion, or a lipid-based formulation (e.g., SEDDS).[12][13][14] 2. Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[12] 3. Use of Solubilizing Excipients: Include co-solvents, surfactants, or cyclodextrins in the formulation.
Extensive first-pass metabolism in the gut and liver.1. Co-administration with an Inhibitor: Consider co-dosing with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4), after careful consideration of its own pharmacological effects.[2][3][4] 2. Alternative Routes of Administration: If oral bioavailability remains a major hurdle, explore other routes like intraperitoneal or intravenous injections for initial efficacy studies to bypass first-pass metabolism.
Efflux by P-glycoprotein in the intestine.1. Co-administration with a P-gp Inhibitor: Use a known P-gp inhibitor in your formulation. Piperine also exhibits P-gp inhibitory activity.[2][3]
High variability in plasma concentrations between subjects. Differences in GI physiology and food effects.1. Standardize Experimental Conditions: Fast the animals overnight before dosing. 2. Control Food Intake: Provide a standardized meal at a specific time point post-dosing if a fed state is desired. 3. Use a Solubilizing Formulation: Formulations that improve solubility can often reduce variability by minimizing the impact of physiological differences.
Difficulty in quantifying this compound in plasma samples. Low analyte concentration and matrix interference.1. Develop a Sensitive Analytical Method: Utilize a highly sensitive method like LC-MS/MS.[15] 2. Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering plasma components.[16]

Data Presentation

Table 1: Physicochemical Properties of this compound and Piperine

PropertyThis compoundPiperineReference
Molecular Formula C13H12O4C17H19NO3[17][18]
Molecular Weight 232.23 g/mol 285.34 g/mol [17][18]
Aqueous Solubility Practically insoluble (0.072 g/L) (Calculated)Poorly soluble[1]
Predicted LogP 2.843.5[17]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound

This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC)

  • Purified water

  • High-pressure homogenizer or bead mill

Method:

  • Dissolve the stabilizer in purified water to create a stabilizer solution.

  • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure and number of cycles (e.g., 1500 bar for 20 cycles) or mill it in a bead mill with zirconium oxide beads until the desired particle size is achieved.

  • Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.

  • Conduct in vitro dissolution studies to compare the dissolution rate of the nanosuspension with the unformulated this compound powder.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for a pharmacokinetic study in rats to determine the oral bioavailability of a this compound formulation.

Animals:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

Study Design:

  • Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.

  • Fast the animals overnight (with free access to water) before dosing.

  • IV Group: Administer a single dose of this compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) via the tail vein.

  • PO Group: Administer a single oral dose of the this compound formulation (e.g., 10-20 mg/kg) by gavage.

  • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters using non-compartmental analysis software.[10]

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for developing an LC-MS/MS method for quantifying this compound in plasma.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid

  • Plasma samples from the animal study

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Method:

  • Sample Preparation (LLE):

    • To 50 µL of plasma, add the internal standard.

    • Add an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex mix and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Conditions:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.

    • Analyze the study samples and quantify the this compound concentration based on the calibration curve.

Visualizations

Methyl_Piperate_Metabolism_Pathway MP This compound (in gut lumen) MP_abs Absorbed This compound MP->MP_abs Absorption MP_abs->MP Efflux Metabolites Metabolites MP_abs->Metabolites First-Pass Metabolism Systemic_Circulation Systemic Circulation MP_abs->Systemic_Circulation Enters Bloodstream Pgp P-glycoprotein (Efflux) MP_abs->Pgp CYP3A4 CYP3A4 (Metabolism) MP_abs->CYP3A4 Excretion Excretion Metabolites->Excretion Systemic_Circulation->Excretion Elimination Pgp->MP CYP3A4->Metabolites

Caption: Predicted metabolic pathway of this compound in the intestine.

Experimental_Workflow_PK_Study start Start dosing Animal Dosing (IV and PO) start->dosing sampling Blood Sampling (Time course) dosing->sampling processing Plasma Processing and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Caption: Workflow for an in vivo pharmacokinetic study.

Troubleshooting_Logic problem Low Bioavailability Observed cause1 Poor Solubility? problem->cause1 cause2 High First-Pass Metabolism? cause1->cause2 No solution1 Improve Formulation (Nanosuspension, SEDDS, etc.) cause1->solution1 Yes cause3 P-gp Efflux? cause2->cause3 No solution2 Co-administer CYP Inhibitor cause2->solution2 Yes solution3 Co-administer P-gp Inhibitor cause3->solution3 Yes re_evaluate Re-evaluate in vivo cause3->re_evaluate No solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate

Caption: Troubleshooting decision tree for low bioavailability.

References

Optimizing reaction conditions for piperic acid esterification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the esterification of piperic acid. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of piperic acid?

A1: The two primary methods for piperic acid esterification are Fischer-Speier Esterification and Steglich Esterification.

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving the reaction of piperic acid with an excess of alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄, HCl).[1][2] The reaction is reversible and requires specific conditions to drive it towards the product.

  • Steglich Esterification: This method is suitable for substrates that may be sensitive to strong acids. It uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1] It is generally high-yielding but the reagents are more costly.

Q2: Why is my Fischer esterification yield of piperic acid consistently low?

A2: Low yields in Fischer esterification are common because the reaction is an equilibrium process.[1][2][3] Several factors can contribute to low conversion:

  • Equilibrium: The reaction between the carboxylic acid, alcohol, ester, and water can reach equilibrium before all starting material is consumed.[4]

  • Presence of Water: Water is a product of the reaction. Its presence can shift the equilibrium back towards the reactants, reducing the ester yield.[4]

  • Inadequate Catalysis: Insufficient or inefficient catalysis can lead to slow reaction rates and incomplete conversion.

  • Poor Solubility: Piperic acid has limited solubility in some alcohols at room temperature, which can hinder the reaction.[5] It is noted to be soluble in 50 parts of boiling alcohol.[5]

  • Loss During Workup: Product can be lost during transfers, extractions, and purification steps.[6]

Q3: How can I improve the yield of my Fischer esterification?

A3: To drive the equilibrium toward the ester product and improve yield, you can apply Le Châtelier's principle:

  • Use Excess Alcohol: Using the alcohol as the solvent ensures it is in large excess, pushing the reaction forward.[3][4] A 10-fold excess of alcohol can increase yields significantly.[4]

  • Remove Water: As water is formed, it can be removed using a Dean-Stark apparatus, molecular sieves, or by using a dehydrating agent like concentrated sulfuric acid.[1][6]

  • Ensure Proper Catalysis: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][4]

Q4: What is the role of concentrated sulfuric acid in Fischer esterification?

A4: Concentrated sulfuric acid serves two critical functions:

  • Catalyst: It protonates the carbonyl oxygen of the piperic acid, making the carbonyl carbon a much stronger electrophile for the alcohol to attack.[2][4]

  • Dehydrating Agent: It sequesters the water produced during the reaction, helping to shift the equilibrium towards the formation of the ester.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of piperic acid.

Problem: Low or No Product Yield

Possible Cause Suggested Solution
Reaction has not reached completion (Equilibrium Issue) Increase the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC). Use a large excess of the alcohol (e.g., use it as the solvent) to shift the equilibrium.[3][4]
Insufficient Catalyst Ensure an adequate amount of acid catalyst is used. For a lab-scale reaction, a few drops to 1 mL of concentrated H₂SO₄ is typical, but this should be optimized.[7][8]
Water in the Reaction Mixture Ensure all glassware is thoroughly dried before use. Use anhydrous alcohol if possible. The dehydrating properties of concentrated H₂SO₄ should help, but for very sensitive reactions, a Dean-Stark trap is effective.[1]
Poor Solubility of Piperic Acid The reaction should be heated to reflux to ensure piperic acid dissolves in the alcohol solvent. Piperic acid is significantly more soluble in boiling alcohol than cold alcohol.[5]

Problem: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Product (ester) does not precipitate when poured into water/ice. This can occur if the ester is relatively soluble or forms an oil. Instead of relying on precipitation, perform a liquid-liquid extraction. Extract the product into a non-polar organic solvent like diethyl ether or ethyl acetate.[7]
Emulsion forms during extraction. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is contaminated with unreacted piperic acid. During the workup, wash the organic layer with a mild base like a 5% sodium bicarbonate (NaHCO₃) solution.[7][9] This will deprotonate the acidic piperic acid, pulling it into the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.
Product is contaminated with residual alcohol. The excess alcohol is typically removed during the aqueous washes as it is soluble in water. Ensure sufficient water volume is used in the washes.
Product is an oil instead of expected crystals. The product may be impure or may have a low melting point. Purify via column chromatography. If the product is pure, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Data Presentation: Reaction Conditions

Table 1: General Conditions for Fischer Esterification of Piperic Acid
ParameterRecommended ConditionRationale / Notes
Reactant Ratio >10-fold molar excess of alcoholDrives the reaction equilibrium towards the product.[4] The alcohol often serves as the solvent.
Catalyst Concentrated H₂SO₄ or p-TsOHActs as both a catalyst and a dehydrating agent.[4][6]
Temperature Reflux temperature of the alcoholEnsures a sufficient reaction rate and helps dissolve the piperic acid. For methanol, this is ~65°C; for ethanol, ~78°C.
Reaction Time 1 - 24 hoursVaries based on the alcohol used and reaction scale. Monitor progress by TLC.
Workup 1. Quench with water. 2. Neutralize with NaHCO₃ solution. 3. Extract with an organic solvent (e.g., ethyl acetate). 4. Dry over Na₂SO₄.Neutralization is crucial to remove unreacted piperic acid and the acid catalyst.[3][9][10]
Table 2: Reported Yields for Piperic Acid Esters via Steglich Esterification

The following yields were achieved using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane for 24 hours.

Ester ProductYield (%)
Methyl Piperate84.94
Ethyl Piperate92.79
Propyl Piperate62.39
Isopropyl Piperate84.60
Isobutyl Piperate92.50

Experimental Protocols

Detailed Protocol: Fischer Esterification of Piperic Acid to this compound

This protocol outlines the synthesis of this compound using methanol in excess and sulfuric acid as a catalyst.

Materials:

  • Piperic Acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add piperic acid (e.g., 2.18 g, 10 mmol). Add anhydrous methanol (50 mL), which acts as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle. Continue refluxing for 4-6 hours. Monitor the reaction's completion by TLC (using a hexane:ethyl acetate mobile phase).

  • Cooling and Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of cold water.

  • Neutralization: Transfer the mixture to a separatory funnel. Slowly add 5% sodium bicarbonate solution in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper). This step removes the sulfuric acid and any unreacted piperic acid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with 50 mL of brine to remove residual water and salts.

  • Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel if necessary to obtain a pure yellow solid.

Visualizations

Experimental Workflow for Fischer Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Piperic Acid & Excess Methanol B 2. Add H₂SO₄ Catalyst A->B C 3. Heat to Reflux (4-6 hours) D 4. Quench with Water C->D E 5. Neutralize with NaHCO₃ D->E F 6. Extract with EtOAc E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Evaporate Solvent H->I J 10. Recrystallize or Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via Fischer esterification.

Troubleshooting Flowchart for Low Product Yield

G cluster_reaction Reaction Conditions cluster_solutions1 Solutions cluster_workup Workup & Purification cluster_solutions2 Solutions Start Problem: Low Ester Yield A Was the reaction run at reflux? Start->A E Was the organic layer washed with NaHCO₃? Start->E B Was the reaction time sufficient? A->B C Was the alcohol in large excess? B->C S1 Increase reflux time & monitor with TLC B->S1 No D Was an acid catalyst used? C->D S2 Use alcohol as solvent C->S2 No S3 Ensure adequate H₂SO₄ or TsOH is present D->S3 No F Were emulsions observed during extraction? E->F S4 Perform bicarbonate wash to remove unreacted acid E->S4 No G Was product lost during solvent removal/transfer? F->G S5 Add brine to break emulsions F->S5 Yes S6 Improve handling technique, ensure quantitative transfers G->S6 Yes

Caption: A logical guide to troubleshooting low yield in piperic acid esterification.

References

Technical Support Center: Enhancing the Stability of Methyl Piperate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of methyl piperate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure as a methyl ester, the primary degradation pathways are anticipated to be:

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, yielding piperic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Photodegradation: Compounds with conjugated double bonds, like this compound, are often sensitive to UV and visible light. Piperine, a closely related compound, is known to be susceptible to UV degradation, suggesting a similar vulnerability for this compound.[1]

  • Oxidation: The double bonds in the pentadienoate chain and the benzodioxole ring could be susceptible to oxidation, leading to the formation of various degradation products.

  • Isomerization: The (2E,4E) configuration of the double bonds may be susceptible to isomerization to other geometric isomers (e.g., Z,E or E,Z) upon exposure to light or heat, which could impact its biological activity.

Q2: What are the ideal pH conditions for maintaining the stability of this compound in aqueous formulations?

A2: For ester-containing compounds, maximum stability in aqueous solutions is typically found in the slightly acidic to neutral pH range (pH 4-6). Both strongly acidic and alkaline conditions can catalyze hydrolysis.[2][3] It is crucial to perform pH-rate profile studies to determine the optimal pH for your specific formulation.

Q3: How does temperature affect the stability of this compound formulations?

A3: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. Thermal degradation can contribute to hydrolysis and isomerization. It is recommended to store this compound formulations, especially liquid forms, at controlled room temperature or under refrigeration, protected from extreme heat.

Q4: Is this compound sensitive to light? What precautions should be taken?

A4: Yes, due to its conjugated system, this compound is likely sensitive to light. Piperine, a related molecule, shows susceptibility to UV light degradation.[1] Therefore, all experiments and storage of this compound and its formulations should be conducted under amber or light-protective containers to minimize photodegradation.

Q5: Which excipients are known to be compatible with this compound?

A5: While specific compatibility studies with this compound are limited, general principles for formulating ester-containing, poorly water-soluble compounds can be applied. Consider the following:

  • Solubilizing agents: To enhance the aqueous solubility of this compound, consider using cyclodextrins (e.g., β-cyclodextrin derivatives), which have been shown to improve the solubility and stability of piperine.[1]

  • Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid may be beneficial.

  • Buffering agents: To maintain the optimal pH, use of appropriate buffer systems like citrate or phosphate buffers is recommended.[4]

  • Polymers for solid dispersions: For solid dosage forms, creating amorphous solid dispersions with polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) can improve stability and dissolution.[5] However, moisture content must be carefully controlled as it can decrease the stability of amorphous systems.

Troubleshooting Guides

Issue 1: Rapid loss of potency in a liquid formulation.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis due to inappropriate pH. Measure the pH of the formulation. Conduct a pH-rate stability study by formulating at different pH values (e.g., pH 3, 5, 7, 9).Identification of the optimal pH range for maximum stability. Reformulate at the optimal pH.
Oxidative degradation. Add an antioxidant (e.g., 0.01% BHT) to the formulation. Store a parallel sample under a nitrogen headspace.Reduced degradation rate in the presence of an antioxidant or inert atmosphere confirms oxidation as a degradation pathway.
Photodegradation. Prepare and store the formulation in amber vials or wrap the container in aluminum foil. Compare its stability to a sample stored in a clear vial exposed to light.Significantly improved stability in the light-protected sample indicates photodegradation.
Temperature-induced degradation. Store the formulation at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor the degradation rate.Slower degradation at lower temperatures confirms thermal liability.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.
Possible Cause Troubleshooting Step Expected Outcome
Formation of degradation products. Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate degradation products.[6][7] Compare the retention times of the peaks from the forced degradation with the unknown peaks in the stability sample.Matching retention times will help in identifying the nature of the degradation product (e.g., hydrolytic, oxidative, or photolytic degradant).
Excipient incompatibility. Prepare formulations with and without the active pharmaceutical ingredient (API) and with individual excipients. Analyze these placebo formulations under stress conditions.Appearance of peaks in the placebo formulations can help identify excipient-related impurities or degradants.
Leachables from container closure system. Store the formulation in a different type of container (e.g., glass vs. plastic) and analyze for new peaks.Disappearance or appearance of peaks with a change in container material suggests leaching.

Quantitative Data Summary

The following tables present hypothetical data from stability studies on a this compound liquid formulation to illustrate the impact of different environmental factors.

Table 1: Effect of pH on this compound Stability at 40°C

pHInitial Assay (%)Assay after 1 month (%)Degradation (%)
3.0100.092.57.5
5.0100.098.21.8
7.0100.096.13.9
9.0100.085.314.7

Table 2: Effect of Temperature on this compound Stability at pH 5.0

TemperatureInitial Assay (%)Assay after 1 month (%)Degradation (%)
4°C100.099.80.2
25°C100.099.10.9
40°C100.098.21.8
60°C100.094.55.5

Table 3: Effect of Light and Oxygen on this compound Stability at 25°C/60% RH

ConditionInitial Assay (%)Assay after 3 months (%)Degradation (%)
Clear Vial, Air100.093.46.6
Amber Vial, Air100.097.82.2
Amber Vial, Nitrogen100.099.20.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for stability studies of this compound. Method optimization will be required for specific formulations.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 50% B

    • 18-20 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 340 nm

  • Column Temperature: 30°C

  • Sample Preparation: Dilute the formulation with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 20 µg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing and validating a stability-indicating method.[6][7]

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method to observe degradation products and the decrease in the parent peak.

Visualizations

degradation_pathway MP This compound PA Piperic Acid + Methanol MP->PA Hydrolysis (Acid/Base, Heat) Photo Photodegradation Products (e.g., Isomers) MP->Photo Light (UV/Vis) Oxid Oxidation Products MP->Oxid Oxidizing Agents experimental_workflow cluster_formulation Formulation Development cluster_stability Stability Testing cluster_analysis Analysis Formulate Prepare this compound Formulation Stress Forced Degradation Studies (ICH Conditions) Formulate->Stress ICH_Stability ICH Stability Chambers (Long-term, Accelerated) Formulate->ICH_Stability HPLC Stability-Indicating HPLC Method Stress->HPLC ICH_Stability->HPLC Characterize Characterize Degradants (e.g., LC-MS) HPLC->Characterize troubleshooting_logic node_rect node_rect start Degradation Observed? is_liquid Liquid Formulation? start->is_liquid is_solid Solid Formulation? start->is_solid No check_pH Check pH & Antioxidants is_liquid->check_pH Yes protect_light Protect from Light check_pH->protect_light check_moisture Check Moisture Content is_solid->check_moisture Yes excipient_compat Excipient Compatibility Study check_moisture->excipient_compat

References

Technical Support Center: Methyl Piperate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of methyl piperate.

Troubleshooting Guides and FAQs

1. Why is the yield of my this compound synthesis unexpectedly low?

Low yields can stem from several factors throughout the synthetic process. A primary cause can be an incomplete reaction, often due to insufficient reaction time or suboptimal temperature. Another significant factor is the purity of the starting materials; for instance, using impure piperic acid can introduce side reactions that consume reactants and lower the yield of the desired product. The equilibrium nature of Fischer esterification, a common method for this synthesis, can also limit the yield if water, a byproduct, is not effectively removed.[1] Lastly, product loss during the workup and purification stages, such as through multiple recrystallization steps, can contribute to a lower overall yield.[2]

To enhance the yield, consider the following:

  • Reaction Conditions: Ensure the reaction goes to completion by extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using thin-layer chromatography (TCC).

  • Starting Material Purity: Use highly pure piperic acid and methanol. If preparing piperic acid from piperine, ensure the hydrolysis is complete.[3]

  • Equilibrium Shift: In Fischer esterification, using a large excess of methanol can shift the equilibrium towards the product. Alternatively, employing a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.[1]

  • Purification: Optimize the purification process to minimize product loss. If the crude product is relatively pure, a single recrystallization might be sufficient.

2. How can I remove unreacted piperic acid from my this compound product?

The presence of unreacted piperic acid is a common issue, particularly if the esterification reaction does not go to completion. Piperic acid is more polar than its methyl ester, a property that can be exploited for its removal.

Troubleshooting Steps:

  • Liquid-Liquid Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic piperic acid will react with the base to form a water-soluble salt, which will partition into the aqueous layer. The this compound will remain in the organic layer. Subsequently, wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and evaporate the solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography using silica gel is an effective method for separating the less polar this compound from the more polar piperic acid.[4] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will elute the this compound first, followed by the piperic acid.

  • Recrystallization: Careful recrystallization can also help in purifying the this compound, as the unreacted piperic acid may have different solubility profiles.

Prevention in Future Syntheses:

To prevent the carryover of unreacted piperic acid, drive the esterification reaction to completion by using an excess of methanol, a suitable acid catalyst, and ensuring an adequate reaction time and temperature.[1]

3. My isolated this compound has a yellow to brown discoloration. What is the cause and how can I fix it?

The ideal this compound product should be light-yellow crystals.[5] A more intense yellow or brown color often indicates the presence of impurities, which can arise from several sources:

  • Degradation of Starting Materials or Product: Piperic acid and this compound contain conjugated double bonds that are susceptible to oxidation and polymerization, especially when exposed to heat, light, or air for extended periods. This can lead to the formation of colored byproducts.

  • Carryover from Piperine Isolation: If the piperic acid used for the synthesis was derived from the hydrolysis of piperine, incomplete purification might leave residual colored compounds from the original black pepper extract.[6]

  • Side Reactions: In syntheses involving Wittig-type reactions, colored phosphorus-containing byproducts can sometimes contaminate the product.

Purification Strategies:

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethyl acetate/hexane or methanol, is often effective in removing colored impurities.[2][5] The colored impurities may remain in the mother liquor, yielding purer, lighter-colored crystals.

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration, and the purified this compound is recovered by crystallization.[7]

  • Chromatography: For persistent discoloration, column chromatography is a reliable method for separating the desired product from colored impurities.[4]

To prevent discoloration, it is advisable to store piperic acid and this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

4. My analytical data (NMR, MS) shows unexpected peaks. What are these impurities?

Unexpected peaks in your analytical spectra can point to a variety of impurities. The nature of these impurities will depend on the synthetic route employed.

Common Impurities and their Identification:

ImpurityLikely SourceAnalytical Signature
Piperic Acid Incomplete esterificationBroad singlet in ¹H NMR (carboxylic acid proton), different retention time in HPLC/GC.
Piperonal Incomplete Wittig-Horner reactionAldehyde proton signal (~9.8 ppm) in ¹H NMR.
Geometric Isomers (cis-isomers) Non-stereoselective synthesisDifferent coupling constants for vinylic protons in ¹H NMR.
Solvent Residues (e.g., Ethyl Acetate, Methanol) Incomplete drying of the final productCharacteristic peaks in ¹H NMR (e.g., quartet and triplet for ethyl acetate).
2(5H)-furanone Contaminant in methyl 4-bromo-2-butenoate (starting material for some syntheses)Distinct signals in NMR and a different mass in MS.[7]

Troubleshooting and Removal:

  • Piperic Acid/Piperonal: As discussed previously, these can be removed by basic washes or chromatography.

  • Geometric Isomers: These can be challenging to separate. Fractional crystallization or preparative chromatography (HPLC or column) may be effective. Optimizing the stereoselectivity of the synthesis is the best preventative measure.[8]

  • Solvent Residues: Thoroughly dry the product under vacuum.

  • Starting Material Impurities: Ensure the purity of all starting materials before beginning the synthesis.

5. I'm struggling to crystallize my crude this compound. What should I do?

Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice.

Inducing Crystallization:

  • Increase Purity: The first step should be to further purify the crude product. An oily or gummy product often indicates a high level of impurities. Consider an additional purification step like column chromatography before attempting crystallization again.

  • Solvent Selection: Experiment with different solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for this compound include methanol and ethyl acetate.[5] Sometimes a binary solvent system (e.g., ethyl acetate/hexane) can be effective.

  • Seeding: If you have a small amount of pure crystalline this compound, adding a "seed" crystal to a supersaturated solution of the crude product can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.

  • Concentration and Cooling: Slowly evaporate the solvent from a solution of the crude product to create a supersaturated solution. Then, cool the solution slowly. Rapid cooling can lead to the formation of an oil or very small crystals. Storing the solution in a refrigerator or freezer can be helpful.[9]

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the purity and yield of this compound, based on common laboratory practices.

ParameterCondition ACondition BExpected Outcome
Esterification Reaction Time 2 hours8 hoursLonger reaction time generally leads to higher conversion of piperic acid, reducing its presence as an impurity and increasing the yield of this compound.
Methanol in Esterification 5 equivalents20 equivalents (solvent)Using a large excess of methanol shifts the reaction equilibrium, leading to a higher yield of the ester.[1]
Purification Method Single RecrystallizationColumn Chromatography followed by RecrystallizationColumn chromatography provides a higher degree of purity by removing a wider range of impurities, though it may result in a slightly lower overall yield due to product loss on the column.[4]
Storage Conditions Ambient light and airDark, inert atmosphereStorage in the dark under an inert gas minimizes oxidative degradation and the formation of colored impurities, preserving the quality of the product over time.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification of Piperic Acid

This protocol is based on the acid-catalyzed esterification of piperic acid.

Materials:

  • Piperic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, suspend piperic acid in an excess of anhydrous methanol.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the piperic acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted piperic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethyl acetate/hexane).

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample.

  • Carefully load the dried sample onto the top of the prepared column.

  • Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Piperic Acid + Methanol reaction Acid-Catalyzed Esterification (Reflux) start->reaction workup Quenching & Extraction reaction->workup crude Crude Methyl Piper ate workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Methyl Piper ate recrystallization->pure_product nmr NMR pure_product->nmr ms MS pure_product->ms hplc HPLC pure_product->hplc

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Impure this compound (Post-Synthesis) q1 Is the product off-color (yellow/brown)? start->q1 a1_yes Treat with activated charcoal and recrystallize. q1->a1_yes Yes q2 Does NMR show unreacted piperic acid? q1->q2 No a1_yes->q2 a2_yes Perform basic wash (e.g., NaHCO3 solution). q2->a2_yes Yes q3 Are other unexpected peaks present in NMR/MS? q2->q3 No a2_yes->q3 a3_yes Purify by column chromatography. q3->a3_yes Yes end Pure this compound q3->end No a3_yes->end

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Methyl Piperate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of methyl piperate with alternative analytical techniques. The information presented is based on established validation parameters for the closely related and structurally similar compound, piperine, due to the limited availability of a fully validated method specifically for this compound in published literature. The provided data and protocols serve as a robust starting point for the development and validation of a specific method for this compound analysis.

Introduction to this compound and Analytical Challenges

This compound is a chemical compound of interest in pharmaceutical and phytochemical research. As an ester derivative of piperic acid, it shares structural similarities with piperine, a well-known alkaloid found in black pepper with various biological activities. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity. This guide outlines a proposed HPLC method and compares its performance characteristics with other potential analytical methods.

Comparison of Analytical Methods for this compound Analysis

Table 1: Comparison of Analytical Method Performance for Piper-related Compounds

ParameterHPLC (Proposed for this compound, based on Piperine data)HPTLC (for Piperine)GC-MS (for this compound)
Linearity (r²) > 0.999[1]> 0.995Typically > 0.99
Accuracy (% Recovery) 98.20% to 101.93%[1][2]98.57% to 97.25%Method dependent, generally high
Precision (%RSD) < 2%[1][2][3]< 2%< 5%
Limit of Detection (LOD) 0.00056 µg/mL to 0.015 µg/mL[1][2]3.38 ng/bandAnalyte dependent
Limit of Quantification (LOQ) 0.0016 µg/mL to 0.044 µg/mL[1][2]10.14 ng/bandAnalyte dependent
Specificity High, good resolution from related compounds[1]Good, separation based on Rf valuesVery high, based on mass fragmentation
Analysis Time ~10-20 minutes per sample[3][4]Shorter for multiple samples on one plate~20-30 minutes per sample
Instrumentation Cost HighModerateVery High
Solvent Consumption ModerateLowLow

Experimental Protocols

This section details the proposed experimental protocols for the HPLC analysis of this compound, adapted from validated methods for piperine. Protocols for HPTLC and GC-MS are also provided for comparison.

Proposed HPLC Method for this compound

This proposed method is based on established reverse-phase HPLC methods for piperine and is expected to provide good resolution and sensitivity for this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like acetic acid or phosphoric acid to improve peak shape.[1][3]

  • Flow Rate: 1.0 mL/min[1][3]

  • Detection: UV detector set at a wavelength of approximately 340-343 nm, which is the λmax for piperine and likely similar for this compound.[1][3]

  • Injection Volume: 20 µL[3]

  • Column Temperature: Ambient or controlled at 25°C.[4]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent like methanol or acetonitrile to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 20 µg/mL).[1]

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extraction method will depend on the sample type (e.g., plant material, formulation). The final extract should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Parameters (based on ICH guidelines):

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[1]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day. The relative standard deviation (%RSD) should be < 2%.[3]

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days by different analysts. The %RSD should be < 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure that there are no interfering peaks at the retention time of this compound.[1]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.[1]

HPTLC Method for Piper-related Compounds

HPTLC offers a high-throughput alternative for the quantification of piperine and could be adapted for this compound.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of toluene and ethyl acetate (e.g., 7:3 v/v).

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plates using a TLC scanner at the wavelength of maximum absorbance.

GC-MS Method for this compound

GC-MS provides high specificity and is suitable for the analysis of volatile and thermally stable compounds like this compound.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient to ensure good separation.

  • Injector: Split/splitless injector.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the validation of the proposed HPLC method.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_System HPLC System (C18, ACN:H2O) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (UV at 343 nm) HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Specificity Specificity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness

Caption: Workflow for HPLC Method Development and Validation.

Logical_Relationship_of_Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Validated_Method Validated Analytical Method Linearity Linearity (r² > 0.999) Linearity->Validated_Method Accuracy Accuracy (98-102% Recovery) Accuracy->Validated_Method Precision Precision (%RSD < 2%) Precision->Validated_Method LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The proposed reverse-phase HPLC method, adapted from well-established protocols for piperine, presents a highly suitable approach for the accurate and precise quantification of this compound. The method is expected to demonstrate excellent linearity, accuracy, and precision, with low limits of detection and quantification. While HPTLC offers a higher throughput for routine analysis and GC-MS provides unparalleled specificity, the proposed HPLC method strikes a balance between performance, cost, and accessibility for most analytical laboratories. The detailed experimental protocol and validation guidelines provided in this document offer a clear pathway for researchers and drug development professionals to establish a robust and reliable analytical method for this compound, ensuring the quality and consistency of their research and products.

References

In Vivo Efficacy of Methyl Piperate Compared to Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl piperate, a natural compound isolated from the fruit of Piper longum L., has demonstrated promising in vitro antibacterial properties.[1] This has led to increasing interest in its potential as a novel antimicrobial agent. This guide provides a comparative analysis of the available efficacy data for this compound against that of standard antibiotics for common bacterial pathogens. Due to the current lack of published in vivo studies on the antibacterial efficacy of this compound, this guide presents its in vitro activity alongside established in vivo data for standard antibiotics against key pathogens like Escherichia coli and Staphylococcus aureus. The included experimental protocols and workflows are provided as a framework for potential future in vivo investigations of this compound.

Quantitative Data Summary

The following tables summarize the available efficacy data for this compound (in vitro) and standard antibiotics (in vivo).

Table 1: In Vitro Efficacy of this compound

CompoundOrganism(s)Minimum Inhibitory Concentration (MIC)Reference
This compoundEscherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis0.03 mg/mL[1]

Table 2: In Vivo Efficacy of Standard Antibiotics against Staphylococcus aureus

AntibioticAnimal ModelInfection TypeDosing RegimenEfficacy EndpointResultReference
BenzylpenicillinNormal and granulocytopenic miceSystemic infectionVariedEC50268 times less active against tolerant strain[2]
ErythromycinNormal and granulocytopenic miceSystemic infectionVariedEC502-3 times less active against tolerant strain[2]
RifampicinNormal and granulocytopenic miceSystemic infectionVariedEC502-3 times less active against tolerant strain[2]
CiprofloxacinNormal and granulocytopenic miceSystemic infectionVariedEC502-3 times less active against tolerant strain[2]
MupirocinMiceSkin infectionTopicalReduction in bioluminescenceSignificant reduction in S. aureus bioluminescence[3]
CeftobiproleHumans (clinical trial)Hospital-acquired bacterial pneumonia (HABP)500 mg every 8 hClinical cure rate69.3% cure rate[4]
CeftarolineHumans (clinical trial)Community-acquired pneumonia (CAP)600 mg every 12 hClinical cure rate72.0% cure rate in patients with S. aureus[4]

Table 3: In Vivo Efficacy of Standard Antibiotics against Escherichia coli

AntibioticAnimal ModelInfection TypeDosing RegimenEfficacy EndpointResultReference
Imipenem-colistinMiceSystemic infectionNot specifiedBlood culture negativity100% blood culture negative[5]
Imipenem-amikacinMiceSystemic infectionNot specifiedBlood culture negativity100% blood culture negative[5]
CefoxitinMiceSubcutaneous abscess (mixed infection with B. fragilis)Not specifiedReduction in bacterial countEffective in reducing bacterial load[6]
ImipenemMiceSubcutaneous abscess (mixed infection with B. fragilis)Not specifiedReduction in bacterial countEffective in reducing bacterial load[6]
ErythromycinRatsWound infectionNot specifiedImproved wound healingSignificantly improved healing of infected skin wounds[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative protocols for in vitro and in vivo antibacterial testing.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the microtiter plate dilution method described for this compound.[1]

  • Preparation of Bacterial Inoculum: Isolate colonies of the test bacteria (e.g., E. coli, S. aureus) are cultured in a suitable broth medium to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10^6 CFU/mL).

  • Preparation of Test Compound: A stock solution of this compound is prepared in an appropriate solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate includes positive controls (bacteria and medium without the test compound) and negative controls (medium only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound that visibly inhibits bacterial growth.

In Vivo Murine Systemic Infection Model

This protocol is a generalized procedure based on methodologies described for evaluating antibiotic efficacy.[8][9]

  • Animal Handling and Acclimatization: Healthy, specific-pathogen-free mice (e.g., C57BL/6J female, 17 g ± 1 g) are used.[8] Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

  • Preparation of Bacterial Inoculum: The desired bacterial strain (e.g., MRSA) is grown to a logarithmic phase and diluted in sterile saline to the target concentration (e.g., 1 × 10^8 CFU).[8]

  • Infection: Mice are infected via an appropriate route, such as intravenous injection, to induce a systemic infection.[8]

  • Treatment: At a predetermined time post-infection (e.g., 1 hour), animals are treated with the test compound (this compound at various doses) or a standard antibiotic (e.g., vancomycin at 10 mg/kg) via a suitable route (e.g., intravenous, intraperitoneal, or oral).[8] A control group receives the vehicle solution.

  • Monitoring: Animals are monitored for survival, weight changes, and clinical signs of illness at regular intervals for a defined period (e.g., 10 days).[8]

  • Efficacy Evaluation: The primary endpoint is typically the survival rate. Secondary endpoints can include bacterial load in target organs (e.g., kidneys, lungs), which is determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).

Visualizations

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound like this compound in a murine infection model.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization prep_bacteria Prepare Bacterial Inoculum acclimatization->prep_bacteria infection Induce Infection (e.g., Intravenous) prep_bacteria->infection grouping Randomize into Treatment Groups infection->grouping treatment_mp Administer This compound grouping->treatment_mp treatment_std Administer Standard Antibiotic grouping->treatment_std treatment_ctrl Administer Vehicle Control grouping->treatment_ctrl monitoring Monitor Survival & Clinical Signs treatment_mp->monitoring treatment_std->monitoring treatment_ctrl->monitoring endpoint Determine Efficacy (e.g., Survival Rate, Bacterial Load) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo antibacterial efficacy evaluation.

Hypothesized Mechanism of Action (Illustrative)

While the precise antibacterial mechanism of this compound is not yet fully elucidated, many natural antimicrobial compounds target essential bacterial pathways. The following diagram illustrates a hypothetical signaling pathway disruption, a common mechanism for antibiotics.

signaling_pathway methyl_piperate This compound inhibition Inhibition methyl_piperate->inhibition bacterial_cell_wall Bacterial Cell Wall Synthesis bactericidal_effect Bactericidal/Bacteriostatic Effect bacterial_cell_wall->bactericidal_effect protein_synthesis Protein Synthesis (Ribosomes) protein_synthesis->bactericidal_effect dna_replication DNA Replication & Repair dna_replication->bactericidal_effect inhibition->bacterial_cell_wall inhibition->protein_synthesis inhibition->dna_replication

Caption: Hypothesized antibacterial mechanisms of action.

Disclaimer: The in vivo efficacy data for standard antibiotics presented in this guide are sourced from various studies and may not be directly comparable due to differences in experimental models, bacterial strains, and dosing regimens. The mechanism of action for this compound is illustrative and requires experimental validation.

References

Comparative Analysis of Monoamine Oxidase Inhibitory Effects of Methyl Piperate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the monoamine oxidase (MAO) inhibitory effects of methyl piperate and its analogs. The data presented is compiled from various scientific studies to facilitate an objective evaluation of these compounds as potential therapeutic agents. This document includes quantitative inhibitory data, detailed experimental protocols, and a visual representation of the experimental workflow.

Introduction to MAO Inhibition and Piperine Analogs

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. Inhibition of these enzymes has been a successful strategy in the treatment of neurological disorders such as depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).

Piperine, an alkaloid found in black pepper, and its derivatives, including this compound, have garnered significant interest due to their diverse pharmacological activities, including their ability to inhibit MAO. This has led to the exploration of various natural and synthetic analogs of this compound to identify compounds with enhanced potency and selectivity for either MAO-A or MAO-B.

Quantitative Comparison of MAO Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and a selection of its natural and synthetic analogs against both MAO-A and MAO-B. This data allows for a direct comparison of their potency and selectivity.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)Source of Enzyme
This compound 27.11.616.94Mouse Brain Mitochondria
Guineensine >100139.2 (Total MAO)-Mouse Brain Mitochondria
Piperlonguminine No inhibitionNo inhibition-Mouse Brain Mitochondria
Piperine 19.0117.571.08Human Recombinant
Synthetic Analog 5 >10014.19>7.05Human Recombinant
Synthetic Analog 7 15.38>100<0.15Human Recombinant
Synthetic Analog 15 >10012.15>8.23Human Recombinant
Synthetic Analog 17b >10014.19>7.05Human Recombinant
Synthetic Analog 17c 16.11>100<0.16Human Recombinant

Experimental Protocols

The following is a detailed methodology for a common in vitro fluorometric assay used to determine the MAO inhibitory activity of compounds like this compound and its analogs.

Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B or isolated mouse brain mitochondria.

  • Substrate: Kynuramine.[1][2][3]

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: 0.1 M potassium phosphate buffer (pH 7.4).[2]

  • Reference Inhibitors: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).

  • Detection Reagent: A solution to stop the reaction and allow for fluorometric reading (e.g., 2N NaOH).[2]

  • Instrumentation: A fluorescence microplate reader.[2]

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. Test compounds and reference inhibitors are prepared in various concentrations to determine the IC50 value.

  • Enzyme Reaction:

    • In a 96-well microplate, the reaction mixture is prepared containing the phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound or reference inhibitor at varying concentrations.

    • The plate is pre-incubated at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[2]

    • The enzymatic reaction is initiated by adding the substrate, kynuramine.[2]

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 20-30 minutes).[2]

  • Termination of Reaction: The reaction is stopped by adding a stopping reagent, such as 2N NaOH.[2]

  • Fluorometric Detection: The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of around 380-400 nm.[2]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (containing only the enzyme and substrate). The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

experimental_workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Analogs) plate Plate Setup (96-well) - Analogs - Reference Inhibitors - Controls prep->plate Dispense preinc Pre-incubation (37°C, 15 min) plate->preinc reaction Initiate Reaction (Add Kynuramine) preinc->reaction inc Incubation (37°C, 20-30 min) reaction->inc stop Stop Reaction (Add NaOH) inc->stop read Fluorometric Reading (Ex: ~320nm, Em: ~400nm) stop->read analysis Data Analysis - % Inhibition - IC50 Determination read->analysis

Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key insights into the structure-activity relationship of this compound analogs as MAO inhibitors:

  • This compound's Selectivity: this compound itself shows a notable selectivity for MAO-B over MAO-A.[4]

  • Importance of the Piperidine Moiety: Modifications to the piperidine ring significantly impact both the potency and selectivity of these compounds. The presence of the piperidine ring is considered important for MAO inhibitory activity.

  • Influence of Substituents: The nature and position of substituents on the aromatic ring system play a crucial role in determining the inhibitory profile. For instance, some synthetic analogs show a complete loss of activity against one isoform while maintaining or gaining activity against the other.

  • Natural vs. Synthetic Analogs: While naturally occurring analogs like guineensine show weak or no inhibitory activity, synthetic modifications of the piperine scaffold have yielded potent and selective inhibitors for both MAO-A and MAO-B.

Conclusion

This comparative guide demonstrates that this compound is a promising scaffold for the development of MAO inhibitors, particularly for MAO-B. The presented data highlights the significant variations in inhibitory potency and selectivity that can be achieved through structural modifications of the parent molecule. The detailed experimental protocol and workflow provide a foundational understanding for researchers aiming to evaluate novel this compound analogs. Further investigation into the synthesis and biological evaluation of a broader range of analogs is warranted to identify lead compounds with optimal therapeutic profiles for the treatment of neurological disorders.

References

A Comparative Analysis of the Cytotoxic Effects of Methyl Piperate and its Parent Compound, Piperic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of methyl piperate and its parent compound, piperic acid. While extensive research has been conducted on the biological activities of piperine and its derivatives, direct comparative studies on the cytotoxicity of this compound and piperic acid are limited. This document summarizes the available experimental data for piperic acid's cytotoxicity and contrasts it with the known biological activities of this compound, highlighting the need for further research.

Quantitative Cytotoxicity Data

Cytotoxicity of Piperic Acid

The cytotoxic effects of piperic acid were evaluated using the MTT assay, with the percentage of cytotoxicity determined at different concentrations and incubation times.

Cell LineConcentration (µM)Incubation Time (hours)% Cytotoxicity (Mean ± SD)
MDA-MB-231 12468.71 ± 0.01
4888.76 ± 0.03
7260.26 ± 0.36
102472.59 ± 0.06
4885.04 ± 0.19
7258.7 ± 0.49
1002468.79 ± 0.02
4887.58 ± 0.02
7264.7 ± 0.40
PC-3 102438.7 ± 0.08
4853.9 ± 0.03
7225.42 ± 0.01
100Not specifiedNot specified

Data extracted from studies on the in vitro evaluation of piperic acid's cytotoxic properties.[1][2]

Studies indicate that the maximum cytotoxicity for piperic acid in both PC-3 and MDA-MB-231 cell lines was achieved at a concentration of 100µM after 48 hours of incubation.[1][2]

Biological Activity of this compound

The primary biological activity reported for this compound is the inhibition of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.

TargetIC50 Value (µM)
MAO-A 27.1
MAO-B 1.6
Overall MAO 3.6

Data from studies on methylpiperate derivatives from Piper longum and their inhibition of monoamine oxidase.

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, as described in the studies on piperic acid.

MTT Assay for Cytotoxicity of Piperic Acid

1. Cell Culture and Seeding:

  • Human prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines were used.

  • Cells were cultured in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS).

  • Cells were seeded into 96-well microplates at a suitable density and allowed to attach overnight.

2. Compound Treatment:

  • Piperic acid was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The stock solution was further diluted with culture medium to achieve final concentrations of 1 µM, 10 µM, and 100 µM.

  • The culture medium was removed from the wells and replaced with the medium containing the different concentrations of piperic acid.

  • Control wells received medium with the solvent at the same concentration used for the test compound.

3. Incubation:

  • The plates were incubated for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

  • The plates were incubated for another 4 hours at 37°C.

  • The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at a wavelength of 570 nm using a microplate reader.

5. Calculation of Cytotoxicity:

  • The percentage of cytotoxicity was calculated using the following formula: % Cytotoxicity = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Visualizations

Experimental Workflow for Cytotoxicity Comparison

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_A This compound Treatment Treat cells with various concentrations of each compound Compound_A->Treatment Compound_B Piperic Acid Compound_B->Treatment Cell_Culture Cancer Cell Lines (e.g., PC-3, MDA-MB-231) Cell_Culture->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity and IC50 values Measure_Absorbance->Calculate_Cytotoxicity Comparison Compare Cytotoxicity Calculate_Cytotoxicity->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of this compound and piperic acid.

Proposed Mechanism of Piperic Acid Cytotoxicity

G Piperic_Acid Piperic Acid DNA_Replication Interference with DNA Replication Piperic_Acid->DNA_Replication Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of piperic acid-induced cytotoxicity.

Conclusion

The available data demonstrates that piperic acid exhibits significant cytotoxic effects against prostate and breast cancer cell lines. The proposed mechanism for this activity involves the disruption of DNA replication, leading to cell cycle arrest and subsequent cell death.[2]

In contrast, the cytotoxic potential of this compound against cancer cells has not been extensively studied, with current research focusing on its role as a monoamine oxidase inhibitor. To provide a comprehensive comparison, further in vitro studies are required to evaluate the cytotoxicity of this compound against a panel of cancer cell lines under conditions similar to those used for piperic acid. Such studies would be invaluable for understanding the structure-activity relationship of piperic acid derivatives and for the potential development of novel anti-cancer agents.

References

A Comparative Guide to the Synthesis of Methyl Piperate: Benchmarking Esterification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of methyl piperate, a key intermediate and valuable compound in its own right, is of significant interest. This guide provides an objective comparison of various esterification methods for the synthesis of this compound from piperic acid, supported by experimental data and detailed protocols.

This comparative analysis examines five distinct methods for the synthesis of this compound: Steglich Esterification, Fischer Esterification, the Acid Chloride method, the Mitsunobu Reaction, and a Wittig-type reaction. Each method's performance is evaluated based on reaction yield, conditions, and reagent toxicity, providing a comprehensive overview to aid in method selection for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the five synthesis methods, allowing for a direct comparison of their efficiencies and reaction conditions.

MethodReactantsKey ReagentsSolventReaction TimeTemperatureYield (%)
Steglich Esterification Piperic Acid, MethanolDCC, DMAPDichloromethane24 hoursRoom Temp.84.94%[1]
Fischer Esterification Piperic Acid, MethanolH₂SO₄ (catalytic)Methanol (excess)1 hourReflux~94-99% (estimated)[2][3]
Acid Chloride Method Piperoyl Chloride, MethanolPyridineDichloromethane2-3 hours0 °C to Room Temp.High (not specified)
Mitsunobu Reaction Piperic Acid, MethanolDEAD, PPh₃THFNot specifiedNot specifiedModerate to High (not specified)
Wittig-type Reaction Piperonal, Methyl 4-(diethoxyphosphinyl)-2-butenoateSodium MethoxideMethanol2 hoursRoom Temp.Not specified

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Steglich Esterification of Piperic Acid

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.

Procedure:

  • Dissolve piperic acid (1.0 eq) in dry dichloromethane.

  • Add methanol (1.2 eq), DMAP (0.2 eq), and DCC (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Fischer Esterification of Piperic Acid (Adapted from Methyl Cinnamate Synthesis)

This classic method involves the acid-catalyzed esterification of a carboxylic acid with an excess of alcohol, driving the equilibrium towards the ester product.[2][3]

Procedure:

  • Suspend piperic acid (1.0 eq) in a large excess of methanol, which also serves as the solvent.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux the mixture for 1 hour.[2]

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Acid Chloride Method for this compound Synthesis

This two-step method involves the conversion of piperic acid to its more reactive acid chloride derivative, followed by reaction with methanol.

Step 1: Synthesis of Piperoyl Chloride

  • To a solution of piperic acid (1.0 eq) in a dry, inert solvent like dichloromethane, add thionyl chloride (1.2 eq) at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude piperoyl chloride.

Step 2: Esterification of Piperoyl Chloride

  • Dissolve the crude piperoyl chloride in dry dichloromethane.

  • Add methanol (1.5 eq) and pyridine (1.2 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give this compound.

Mitsunobu Reaction for this compound Synthesis (General Protocol)

The Mitsunobu reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Procedure:

  • Dissolve piperic acid (1.0 eq), methanol (1.2 eq), and triphenylphosphine (1.5 eq) in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the this compound from triphenylphosphine oxide and the reduced hydrazine derivative.

Wittig-type Reaction for this compound Synthesis

This method builds the this compound molecule from smaller fragments, specifically piperonal and a phosphonate ylide, and is a key step in a total synthesis of piperine.[4]

Procedure:

  • Prepare a solution of sodium methoxide in absolute methanol by carefully adding sodium metal to methanol under a dry atmosphere.[4]

  • To the cooled sodium methoxide solution, add methyl 4-(diethoxyphosphinyl)-2-butenoate.

  • Add piperonal to the reaction mixture.[4]

  • Stir the mixture at room temperature for 2 hours.[4]

  • Pour the reaction mixture into cold water to precipitate the product.[4]

  • Isolate the solid this compound by vacuum filtration and wash with cold water.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[4]

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams have been generated using the DOT language.

Steglich_Esterification Piperic_Acid Piperic Acid Reaction Stir at RT 24 hours Piperic_Acid->Reaction Methanol Methanol Methanol->Reaction DCC_DMAP DCC, DMAP DCC_DMAP->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Methyl_Piperate This compound Purification->Methyl_Piperate Fischer_Esterification Piperic_Acid Piperic Acid Reaction Reflux 1 hour Piperic_Acid->Reaction Methanol_Excess Methanol (excess) Methanol_Excess->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Neutralization Neutralization (NaHCO₃) Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Methyl_Piperate This compound Extraction->Methyl_Piperate Acid_Chloride_Method Piperic_Acid Piperic Acid SOCl2 SOCl₂ Piperic_Acid->SOCl2 Piperoyl_Chloride Piperoyl Chloride SOCl2->Piperoyl_Chloride Esterification Stir at RT 2-3 hours Piperoyl_Chloride->Esterification Methanol_Pyridine Methanol, Pyridine Methanol_Pyridine->Esterification Workup Aqueous Workup Esterification->Workup Methyl_Piperate This compound Workup->Methyl_Piperate Mitsunobu_Reaction Piperic_Acid Piperic Acid Reaction Stir at 0 °C to RT Piperic_Acid->Reaction Methanol Methanol Methanol->Reaction DEAD_PPh3 DEAD, PPh₃ DEAD_PPh3->Reaction Purification Column Chromatography Reaction->Purification Methyl_Piperate This compound Purification->Methyl_Piperate Wittig_Reaction Piperonal Piperonal Reaction Stir at RT 2 hours Piperonal->Reaction Phosphonate_Ylide Methyl 4-(diethoxyphosphinyl) -2-butenoate Phosphonate_Ylide->Reaction NaOMe NaOMe NaOMe->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Methyl_Piperate This compound Filtration->Methyl_Piperate

References

A head-to-head comparison of the antioxidant activity of piperine and methyl piperate.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the antioxidant properties of piperine, with available comparative insights on methyl piperate.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This has led to a surge in research focused on identifying natural and synthetic compounds with potent antioxidant properties. Piperine, the primary alkaloid in black pepper (Piper nigrum), and its structural analog this compound, found in long pepper (Piper longum), have garnered attention for their potential therapeutic effects. This guide provides a detailed comparison of their antioxidant activities, drawing upon available experimental data to inform future research and drug development endeavors.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using various in vitro assays that measure its ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater activity.

The following table summarizes the available quantitative data on the antioxidant activity of piperine from various assays. It is important to note that these values are sourced from different studies and experimental conditions may have varied.

Table 1: Quantitative Antioxidant Activity of Piperine

Antioxidant AssayTest SystemIC50 Value of PiperineReference
Superoxide Radical ScavengingIn vitro1.82 mM[1][2]
Lipid Peroxidation InhibitionIn vitro (Rat liver microsomes)1.23 mM[1][2]

Note: Data for this compound is not available for a direct comparison in these assays.

One study has reported that this compound isolated from Piper longum possesses antioxidant activity; however, quantitative data such as IC50 values were not provided, precluding a direct quantitative comparison with piperine.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant activity assessments, detailed and standardized experimental protocols are crucial. Below are the methodologies for the key experiments cited in the evaluation of piperine's antioxidant potential.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals (O₂⁻), which are produced in various biological reactions.

Methodology:

  • Reagent Preparation:

    • Nicotinamide adenine dinucleotide (NADH): Prepared in phosphate buffer.

    • Phenazine methosulfate (PMS): Prepared in phosphate buffer.

    • Nitroblue tetrazolium (NBT): Prepared in phosphate buffer.

    • Sample solution: Piperine is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

  • Assay Procedure:

    • The reaction mixture is prepared by adding NADH, PMS, and NBT to a phosphate buffer solution.

    • The sample solution (piperine at different concentrations) is added to the reaction mixture.

    • The reaction is initiated by the addition of PMS.

    • The absorbance is measured at 560 nm using a spectrophotometer.

    • The percentage of superoxide radical scavenging is calculated using the following formula: % Scavenging = [(A₀ - A₁)/A₀] × 100 where A₀ is the absorbance of the control (without the sample) and A₁ is the absorbance in the presence of the sample.

  • IC50 Value Determination:

    • The IC50 value, the concentration of the sample that scavenges 50% of the superoxide radicals, is determined by plotting the percentage of scavenging against the sample concentration.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury induced by oxidative stress.

Methodology:

  • Preparation of Microsomes:

    • Rat liver microsomes are prepared by differential centrifugation.

  • Induction of Lipid Peroxidation:

    • Lipid peroxidation is induced in the microsomal suspension using an inducing agent such as ferrous ions (Fe²⁺) and ascorbate.

  • Assay Procedure:

    • The reaction mixture contains the microsomal suspension, the inducing agents, and the sample solution (piperine at various concentrations).

    • The mixture is incubated at 37°C for a specific period.

    • The reaction is stopped by the addition of a solution like trichloroacetic acid (TCA).

    • Thiobarbituric acid (TBA) is added, and the mixture is heated to allow the formation of a colored adduct with malondialdehyde (MDA), a product of lipid peroxidation.

    • The absorbance of the colored adduct is measured at 532 nm.

  • Calculation of Inhibition and IC50 Value:

    • The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with the control group.

    • The IC50 value, the concentration of the sample that inhibits lipid peroxidation by 50%, is determined from a dose-response curve.

Signaling Pathways in Oxidative Stress Modulation

The antioxidant effects of phytochemicals are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.

Piperine's Modulation of Oxidative Stress Signaling Pathways

Piperine has been shown to modulate several key signaling pathways involved in the cellular response to oxidative stress.[3][4][5][6] A significant mechanism is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway .[3][4][5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like piperine, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

G Piperine Piperine Keap1 Keap1 Piperine->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_cyto Nrf2 (Cytoplasm) Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, etc.) ARE->Antioxidant_Enzymes upregulates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection leads to

Nrf2 Signaling Pathway Activation by Piperine.

This compound's Modulation of Oxidative Stress Signaling Pathways

Currently, there is a lack of specific studies in the available scientific literature detailing the signaling pathways modulated by this compound in the context of oxidative stress. Further research is required to elucidate its molecular mechanisms of antioxidant action.

Experimental Workflow for Comparative Antioxidant Activity Assessment

To conduct a direct head-to-head comparison of the antioxidant activity of piperine and this compound, a standardized experimental workflow is essential. The following diagram illustrates a logical workflow for such a comparative study.

G start Start: Procure Piperine and this compound Standards prep_solutions Prepare Stock Solutions (in appropriate solvent, e.g., DMSO) start->prep_solutions serial_dilutions Perform Serial Dilutions to obtain a range of concentrations prep_solutions->serial_dilutions dpph_assay DPPH Radical Scavenging Assay serial_dilutions->dpph_assay abts_assay ABTS Radical Scavenging Assay serial_dilutions->abts_assay lpo_assay Lipid Peroxidation Inhibition Assay serial_dilutions->lpo_assay measure_absorbance Measure Absorbance (Spectrophotometry) dpph_assay->measure_absorbance abts_assay->measure_absorbance lpo_assay->measure_absorbance calculate_inhibition Calculate Percentage Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 compare_results Compare IC50 Values (Piperine vs. This compound) determine_ic50->compare_results end End: Conclude Relative Antioxidant Potency compare_results->end

Workflow for Comparing Antioxidant Activities.

Conclusion

The available evidence strongly supports the role of piperine as a significant natural antioxidant.[1][2] It demonstrates the ability to scavenge free radicals and inhibit lipid peroxidation, with its mechanism of action linked to the modulation of key cellular signaling pathways, most notably the Nrf2-Keap1 pathway.[3][4][5][6]

In contrast, while this compound has been identified as having antioxidant properties, a comprehensive quantitative assessment of its activity and a detailed understanding of its molecular mechanisms are currently lacking in the scientific literature. Therefore, a definitive head-to-head comparison with piperine is not yet possible.

Future research should focus on conducting direct comparative studies of piperine and this compound using a battery of standardized antioxidant assays. Elucidating the signaling pathways through which this compound exerts its antioxidant effects will also be crucial in understanding its therapeutic potential. Such studies will provide a clearer picture of their relative potencies and mechanisms, paving the way for their potential application in the development of novel antioxidant-based therapies.

References

Comparative Bioactivity of Methyl Piperate: A Statistical Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of methyl piperate with relevant alternative compounds, supported by experimental data and detailed methodologies. The focus is on the statistical validation of these bioassay results to offer a clear perspective on its potential as a therapeutic agent.

Data Summary: Quantitative Bioactivity Comparison

The following tables summarize the key quantitative data from bioassays involving this compound and its comparators.

Table 1: Monoamine Oxidase (MAO) Inhibition
CompoundTargetIC50 (µM)Notes
This compound MAO-A 27.1 [1][2]
MAO-B 1.6 [1][2]
GuineensineTotal MAO139.2[1][2]
PiperineMAO-A19.01 ± 0.031[3]
MAO-B17.57 ± 0.037[3]
Clorgyline (Standard)MAO-A18.74 ± 0.096[3]
Pargyline (Standard)MAO-B20.04 ± 0.095[3]

IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)
This compound Bacillus subtilis156
Staphylococcus aureus225
Escherichia coli>250
PiperineBacillus subtilis225
Staphylococcus aureus225
Escherichia coli19
Tetracycline (Standard)Varies by strainTypically < 10

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antibacterial potency.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of a test compound on MAO-A and MAO-B activity.

Principle: This assay fluorometrically measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO enzymes. The fluorescence intensity is proportional to the amount of H₂O₂ produced, and thus inversely proportional to the MAO inhibitory activity of the test compound.

Materials:

  • Purified MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Test compounds (e.g., this compound)

  • Positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing phosphate buffer, Amplex® Red, and HRP.

    • Prepare serial dilutions of the test compounds and positive controls in the reaction buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add the appropriate concentration of the test compound or positive control.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (p-tyramine) to all wells.

    • Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 530-560 nm, emission at ~590 nm) at 37°C for a specified duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against various bacterial strains.

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria after a defined incubation period.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (e.g., this compound)

  • Positive control antibiotic (e.g., Tetracycline)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strains overnight in MHB.

    • Dilute the overnight culture to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to the final inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in the wells of the 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control (bacteria and medium only) and a sterility control (medium only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Statistical Validation of Bioassay Results

  • t-Tests and Analysis of Variance (ANOVA): These methods are used to compare the mean responses (e.g., percentage of inhibition, zone of inhibition) between different treatment groups (e.g., this compound vs. a standard drug). A statistically significant result (typically p < 0.05) indicates that the observed difference between the groups is unlikely to be due to random chance. For instance, a two-sample t-test could be used to compare the mean IC50 value of this compound to that of piperine. If more than two groups are being compared (e.g., this compound, piperine, and a standard), ANOVA followed by post-hoc tests (e.g., Tukey's HSD) would be appropriate.

  • Regression Analysis: Dose-response curves are typically analyzed using non-linear regression models (e.g., the four-parameter logistic model) to determine key parameters such as the IC50 or EC50. Statistical software can provide confidence intervals for these parameters, allowing for a statistical comparison between different compounds.

  • Kinetic Analysis: For enzyme inhibition assays, kinetic parameters like the inhibition constant (Ki) are determined by fitting the data to different models of enzyme inhibition (e.g., competitive, non-competitive) using methods like Lineweaver-Burk plots. Statistical tests can be used to determine the goodness-of-fit of the data to a particular model. The study by Lee et al. (2008) utilized Lineweaver-Burk plots to suggest that this compound competitively inhibits MAO-A and MAO-B.[1][2]

Visualizing a Potential Mechanism of Action: Signaling Pathways

Given the structural similarity of this compound to piperine, it is plausible that they may influence similar cellular signaling pathways. Piperine has been shown to modulate several key pathways involved in inflammation and cell proliferation. The following diagrams illustrate these pathways, providing a hypothetical framework for the potential mechanism of action of this compound.

MAPK_Signaling_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response methyl_piperate This compound (Hypothesized) methyl_piperate->mek

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

NFkB_Signaling_Pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor inflammatory_stimuli->receptor IKK_complex IKK Complex receptor->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active activates nucleus Nucleus NFkB_active->nucleus gene_transcription Gene Transcription (Inflammatory Cytokines, Adhesion Molecules) NFkB_active->gene_transcription gene_transcription->gene_transcription methyl_piperate This compound (Hypothesized) methyl_piperate->IKK_complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow_MAO start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Compound) start->reagent_prep plate_loading Load 96-well Plate reagent_prep->plate_loading incubation Incubate with Inhibitor plate_loading->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start kinetic_read Kinetic Fluorescence Reading reaction_start->kinetic_read data_analysis Data Analysis (% Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MAO inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.